molecular formula C20H20NO4+ B1221706 Columbamine CAS No. 3621-36-1

Columbamine

Número de catálogo: B1221706
Número CAS: 3621-36-1
Peso molecular: 338.4 g/mol
Clave InChI: YYFOFDHQVIODOQ-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Columbamine is a berberine alkaloid and an organic heterotetracyclic compound.
This compound has been reported in Fibraurea chloroleuca, Corydalis ternata, and other organisms with data available.
isolated from bark of Enantia chlorantha (Ammonaceae);  structure given in first source

Propiedades

IUPAC Name

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFOFDHQVIODOQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189766
Record name Columbamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3621-36-1
Record name Columbamine
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URL https://commonchemistry.cas.org/detail?cas_rn=3621-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLUMBAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4808FEJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of Columbamine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Columbamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of this compound, a protoberberine alkaloid of significant interest for its diverse biological activities. The information is presented to support research and development efforts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

This compound is a quaternary isoquinoline alkaloid found in various plant species, including those from the Coptis and Berberis genera.[1] Its structure features a rigid tetracyclic system that dictates its chemical and physical characteristics.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 3,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol[2]
CAS Number 3621-36-1[3]
Molecular Formula C₂₀H₂₀NO₄⁺[3][4]
Molecular Weight 338.38 g/mol [3]
Monoisotopic Mass 339.1470581677 Da[4]
Appearance Yellow needle-like crystals; Orange-yellow crystals/prisms
Melting Point 280-282 °C (decomposes)[3]
Solubility Soluble in DMSO and methanol; Slightly soluble in water[4]
UV λmax 230, 266, 351 nm
logP (XLogP3, Computed) Not available. The computed value for the related compound (-)-Tetrahydrothis compound is 2.9.[5]
pKa Experimental value not found in the cited literature.
Detailed Properties
  • Structure and Form: this compound is an organic heterotetracyclic compound existing as a quaternary ammonium cation.[2][4] It is typically isolated as a yellow or orange-yellow crystalline solid.

  • Melting Point: The free base of this compound has a high melting point of 280-282 °C, at which it likely decomposes. Its various salt forms have different melting points.

  • Solubility: this compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as methanol.[4] Its solubility in water is slight, a characteristic typical for many alkaloids with large organic scaffolds.

  • Stability: this compound is stable as a solid when stored at -20°C for at least four years. In solution, stock solutions are recommended to be stored at -80°C for up to six months or -20°C for one month to prevent degradation.

  • Spectroscopic Properties:

    • UV-Vis Spectroscopy: this compound exhibits characteristic ultraviolet absorption maxima at 230, 266, and 351 nm, which arise from the π→π* electronic transitions within its conjugated aromatic system.

    • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 338.139-338.140 in high-resolution mass spectrometry.[2] Fragmentation patterns in MS/MS analysis can be used for structural elucidation and identification in complex mixtures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule.

Experimental Protocols

Detailed experimental procedures for the determination of this compound's specific properties are not extensively published. However, the following sections describe standard, widely accepted methodologies for the characterization of alkaloids like this compound.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. The shake-flask method is the most traditional and reliable technique for its determination.[6][7]

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a suitable vessel, combine a known volume of the this compound stock solution with a known volume of the saturated n-octanol.

  • Equilibration: Vigorously shake the vessel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare mutually saturated n-octanol and aqueous buffer e1 Combine this compound solution and saturated n-octanol p1->e1 p2 Dissolve this compound in aqueous phase p2->e1 e2 Shake vigorously to achieve equilibrium e1->e2 e3 Centrifuge for complete phase separation e2->e3 a1 Sample both phases (aqueous and octanol) e3->a1 a2 Quantify concentration in each phase via HPLC-UV a1->a2 a3 Calculate LogP = log([C]octanol/[C]aqueous) a2->a3

Determination of pKa (UV-Metric Titration)

The pKa of a compound with a chromophore that changes upon ionization can be determined spectrophotometrically. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[6]

Methodology:

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Measurement: For each buffer solution, add a small, constant volume of the this compound stock solution to a cuvette. Ensure the final concentration is identical across all samples.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., from 200 to 400 nm) for this compound in each buffer.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • Calculation: The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum and maximum values.

Biological Activity and Signaling Pathways

This compound demonstrates a range of biological activities that are linked to its interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of the Wnt/β-Catenin Signaling Pathway

In colon cancer cells, this compound has been shown to suppress proliferation and induce apoptosis by inhibiting the canonical Wnt/β-catenin signaling pathway.[3][8] When the pathway is active, β-catenin accumulates in the nucleus and activates TCF/LEF transcription factors, leading to the expression of genes that promote cell growth and invasion. This compound treatment prevents this, leading to the downregulation of target genes like MMP2, MMP7, and MMP9, and the induction of apoptosis via the caspase cascade.[3]

// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; BetaCatenin [label="β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BetaCatenin_Nuc [label="Nuclear β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetGenes [label="Target Gene Expression\n(MMP2, MMP7, MMP9, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, PARP)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Wnt -> Frizzled [label="binds"]; Frizzled -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for degradation", style=dashed]; BetaCatenin -> Proteasome [style=dashed]; BetaCatenin -> BetaCatenin_Nuc [label="translocates"]; BetaCatenin_Nuc -> TCF_LEF [label="activates"]; TCF_LEF -> TargetGenes [label="promotes"]; TargetGenes -> Proliferation; this compound -> DestructionComplex [label="promotes activity", color="#34A853", arrowhead="tee", style=dashed]; this compound -> BetaCatenin_Nuc [label="prevents accumulation", color="#EA4335", arrowhead="tee"]; this compound -> Apoptosis [label="induces via", color="#34A853"]; Apoptosis -> Caspases [dir=back]; } caption: this compound's inhibitory effect on the Wnt pathway.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is an inhibitor of CYP3A4, a critical enzyme in drug metabolism, with a reported IC₅₀ value of 30.6 µM.[9] Inhibition of CYP3A4 can lead to significant drug-drug interactions. The process can be reversible or irreversible (mechanism-based), where the inhibitor is first metabolized by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1][10] This necessitates careful consideration when co-administering this compound with other drugs metabolized by CYP3A4.

// Nodes CYP3A4_active [label="Active CYP3A4 Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Substrate/Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate\nComplex", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Reactive Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; CYP3A4_inactive [label="Inactive CYP3A4\n(Covalent Adduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Metabolized Product\n(Normal Turnover)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> ES_Complex; CYP3A4_active -> ES_Complex; ES_Complex -> Product [label="Path A:\nMetabolism"]; Product -> CYP3A4_active [style=dashed]; ES_Complex -> Metabolite [label="Path B:\nBioactivation"]; Metabolite -> CYP3A4_inactive [label="covalently binds"]; CYP3A4_active -> CYP3A4_inactive [style=invis]; // for layout } caption: Mechanism-based inhibition of CYP3A4 by this compound.

Activation of AMP-Activated Protein Kinase (AMPK)

Metabolites of berberine, the parent class of alkaloids to which this compound belongs, have been shown to exert triglyceride-lowering effects by activating AMP-activated protein kinase (AMPK) in liver cells.[9] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways, like fatty acid oxidation. While direct studies on this compound are limited, it is plausible that it or its metabolites contribute to metabolic regulation through this important pathway.

References

Columbamine vs. Berberine: A Technical Guide to Their Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways of two prominent protoberberine alkaloids: columbamine and berberine. This document details the enzymatic steps, presents quantitative data for key enzymes, and outlines experimental protocols for the study of these pathways, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Berberine and this compound are isoquinoline alkaloids renowned for their diverse pharmacological activities. Their biosynthesis originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions. Understanding the intricacies of these pathways is crucial for the targeted production of these valuable compounds through synthetic biology approaches and for the discovery of novel derivatives with enhanced therapeutic properties. This guide focuses on the core enzymatic steps that differentiate and connect the biosynthetic routes to this compound and berberine.

Biosynthetic Pathways

The biosynthesis of both this compound and berberine shares a common upstream pathway, starting from the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to most benzylisoquinoline alkaloids. A series of methylation, hydroxylation, and cyclization reactions lead to the key intermediate (S)-reticuline. From (S)-reticuline, the pathway branches towards various protoberberine alkaloids.

The formation of the characteristic protoberberine scaffold is catalyzed by the Berberine Bridge Enzyme (BBE) , which converts (S)-reticuline to (S)-scoulerine. (S)-scoulerine then serves as a crucial branch-point intermediate.

Pathway to this compound and Berberine

The subsequent steps leading to this compound and berberine are as follows:

  • (S)-Scoulerine is methylated at the 9-hydroxyl group by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrothis compound .

  • (S)-tetrahydrothis compound is then converted to (S)-canadine through the formation of a methylenedioxy bridge, a reaction catalyzed by the cytochrome P450 enzyme (S)-canadine synthase (CYP719A1) .[1]

  • Finally, (S)-canadine is oxidized to berberine by (S)-tetrahydroprotoberberine oxidase (STOX) .

This compound is an intermediate in the biosynthesis of other alkaloids, such as palmatine, and is also considered a final product in some species. It is formed from the oxidation of (S)-tetrahydrothis compound. The conversion of this compound to palmatine is catalyzed by This compound O-methyltransferase .[2]

The following diagram illustrates the core biosynthetic pathway from (S)-reticuline to berberine, highlighting the position of this compound.

Berberine and this compound Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Tetrahydrothis compound (S)-Tetrahydrothis compound Scoulerine->Tetrahydrothis compound SOMT This compound This compound Tetrahydrothis compound->this compound Oxidation Canadine (S)-Canadine Tetrahydrothis compound->Canadine Canadine Synthase Berberine Berberine Canadine->Berberine STOX

Core biosynthetic pathway from (S)-Reticuline to Berberine.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound and berberine.

EnzymeAbbreviationSource OrganismSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)
Berberine Bridge EnzymeBBEEschscholzia californica(S)-Reticuline--9.0-
(S)-scoulerine 9-O-methyltransferaseSOMTCoptis japonica(S)-Scoulerine----
Canadine SynthaseCYP719A21Thalictrum tuberosum(S)-Tetrahydrothis compound11.5-8.540
Canadine SynthaseCYP719A21Papaver somniferum(S)-Tetrahydrothis compound4.63 ± 0.71---
(S)-tetrahydroprotoberberine oxidaseSTOXBerberis wilsoniae(S)-Tetrahydrothis compound--8.9-
This compound O-methyltransferase-Berberis cell culturesThis compound--8.9-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and berberine biosynthesis.

Heterologous Expression and Purification of Plant Enzymes in Pichia pastoris

This protocol is a general guideline for the expression and purification of enzymes like O-methyltransferases and cytochrome P450s.

4.1.1. Gene Cloning and Vector Construction

  • Amplify the full-length open reading frame of the target enzyme gene from cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and the pPICZα A (or other suitable Pichia expression vector) with the corresponding restriction enzymes.

  • Ligate the digested gene into the linearized vector.

  • Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

  • Verify the construct by colony PCR and Sanger sequencing.

4.1.2. Pichia pastoris Transformation and Screening

  • Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI or PmeI) to facilitate integration into the P. pastoris genome.

  • Transform the linearized plasmid into competent P. pastoris (e.g., strain X-33 or GS115) by electroporation.

  • Plate the transformed cells on YPDS plates containing zeocin (100 µg/mL) for selection of positive transformants.

  • Screen individual colonies for protein expression by small-scale induction with methanol.

4.1.3. Protein Expression and Purification

  • Inoculate a 50 mL starting culture of BMGY medium with a single colony of a high-expressing transformant and grow at 30°C with shaking until the OD600 reaches 2-6.

  • Inoculate 1 L of BMGY in a baffled flask with the starting culture to an initial OD600 of 0.1 and grow at 30°C.

  • When the culture reaches an OD600 of 2-6, harvest the cells by centrifugation and resuspend in 200 mL of BMMY medium to induce protein expression.

  • Continue incubation at a lower temperature (e.g., 20-25°C) and add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Harvest the cells after 48-72 hours of induction by centrifugation.

  • For secreted proteins, the supernatant can be used for purification. For intracellular proteins, resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM PMSF, 1 mM EDTA, and 5% glycerol).

  • Lyse the cells using a bead beater or high-pressure homogenizer.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant or clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Elute the bound protein and dialyze against a suitable storage buffer.

  • Assess the purity of the protein by SDS-PAGE.

Protein_Expression_Workflow cluster_0 Cloning and Transformation cluster_1 Expression and Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Plasmid Purification Plasmid Purification E. coli Transformation->Plasmid Purification Pichia Transformation Pichia Transformation Plasmid Purification->Pichia Transformation Colony Screening Colony Screening Pichia Transformation->Colony Screening Large-Scale Culture Large-Scale Culture Colony Screening->Large-Scale Culture Methanol Induction Methanol Induction Large-Scale Culture->Methanol Induction Cell Lysis Cell Lysis Methanol Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Pure Protein Pure Protein Affinity Chromatography->Pure Protein

General workflow for heterologous protein expression.
In Vitro Enzyme Assay for O-Methyltransferases (e.g., SOMT, this compound O-methyltransferase)

This protocol describes a general method for assaying the activity of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.

4.2.1. Reaction Mixture

Prepare a reaction mixture containing:

  • 100 mM Tris-HCl buffer (pH 7.5-8.9, depending on the enzyme's optimum)

  • 1 mM Dithiothreitol (DTT)

  • 100 µM Substrate (e.g., (S)-scoulerine or this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 200 µM S-adenosyl-L-methionine (SAM)

  • Purified enzyme (concentration to be optimized)

4.2.2. Assay Procedure

  • Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold methanol or by boiling.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the product formation.

4.2.3. Kinetic Parameter Determination

To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

In Vitro Enzyme Assay for Cytochrome P450 Enzymes (e.g., Canadine Synthase)

This protocol is a general guideline for assaying the activity of plant cytochrome P450 enzymes.

4.3.1. Reaction Mixture

Prepare a reaction mixture containing:

  • 50 mM Potassium phosphate buffer (pH 7.5)

  • 1.5 mM NADPH

  • A source of cytochrome P450 reductase (CPR), either co-expressed or added as a purified protein

  • Microsomes containing the recombinant P450 enzyme or the purified and reconstituted enzyme

  • 100 µM Substrate (e.g., (S)-tetrahydrothis compound)

4.3.2. Assay Procedure

  • Pre-incubate the reaction mixture (except NADPH) at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

  • Extract the product by vortexing and centrifuging.

  • Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for analysis.

  • Analyze the product by HPLC or LC-MS/MS.

LC-MS/MS Analysis of this compound and Berberine

This method provides a general procedure for the separation and quantification of this compound and berberine in reaction mixtures or plant extracts.

4.4.1. Chromatographic Conditions [3]

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna® C8, 5 µm, 4.6 x 150 mm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

  • Flow Rate: 0.8-1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 25-30°C

4.4.2. Mass Spectrometry Conditions [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • Berberine: Precursor ion (m/z) 336.1 -> Product ions (e.g., 320.1, 292.1)

    • This compound: Precursor ion (m/z) 338.1 -> Product ions (e.g., 322.1, 294.1)

  • Source Parameters: These need to be optimized for the specific instrument but typically include:

    • Capillary voltage: 3.5-4.5 kV

    • Source temperature: 120-150°C

    • Desolvation temperature: 350-450°C

    • Nebulizer gas flow: Instrument dependent

LCMS_Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation ESI Source ESI Source LC Separation->ESI Source Waste Waste LC Separation->Waste Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Detector Detector Mass Analyzer->Detector Detector->Data Acquisition

General workflow for LC-MS/MS analysis.

Conclusion

The biosynthetic pathways of this compound and berberine are complex and tightly regulated processes involving a series of specialized enzymes. This guide has provided a detailed overview of these pathways, presenting key quantitative data and experimental protocols to aid researchers in this field. Further research, particularly in the complete kinetic characterization of all enzymes and the elucidation of regulatory mechanisms, will be crucial for the successful metabolic engineering of these valuable alkaloids. The methodologies and data presented herein serve as a foundational resource for advancing our understanding and utilization of these important natural products.

References

Columbamine's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Pathways and Cellular Effects of Columbamine in Oncology

Introduction

This compound, a protoberberine alkaloid, has emerged as a compound of significant interest in oncological research. Exhibiting a range of anti-cancer properties, its mechanism of action involves the modulation of key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, with a focus on its molecular targets and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by interfering with critical cellular processes that are often dysregulated in cancer. The principal mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of cell migration and invasion.

Inhibition of Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. This effect is often quantified using MTT and colony formation assays. For instance, in colon cancer cell lines such as HCT116, SW480, and LoVo, this compound treatment leads to a marked reduction in cell viability and clonogenic potential.[1][2] This anti-proliferative activity is linked to the downregulation of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[2]

Induction of Apoptosis

A key feature of this compound's anti-cancer activity is its ability to induce apoptosis. This is evidenced by an increase in the population of Annexin V-positive cells and DNA fragmentation, observable through flow cytometry and TUNEL assays, respectively.[2] At the molecular level, this compound promotes apoptosis through a caspase-dependent mechanism. Treatment with this compound leads to the upregulation of the pro-apoptotic protein BAD and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the balance of Bcl-2 family proteins results in the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[2]

Attenuation of Metastasis: Inhibition of Migration and Invasion

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a major cause of cancer-related mortality. This compound has demonstrated potent anti-metastatic properties by impairing the migratory and invasive capabilities of cancer cells. Scratch wound healing and Transwell assays have shown that this compound can inhibit the movement of colon and glioma cancer cells.[1][3] This is associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound has been observed to promote the expression of the epithelial marker E-cadherin while inhibiting the mesenchymal marker N-cadherin.[2]

Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its interaction with several crucial signaling pathways that govern cell fate and behavior.

Wnt/β-catenin Signaling Pathway

In colon cancer, one of the primary mechanisms of this compound's action is the abolition of the Wnt/β-catenin signaling pathway.[2] This pathway is aberrantly activated in a majority of colorectal cancers and plays a critical role in cell proliferation and survival. This compound treatment has been shown to repress the signaling and expression of key factors within this pathway in a dose-dependent manner.[2]

Wnt_Signaling_Pathway This compound This compound Wnt Wnt This compound->Wnt Inhibits Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Figure 1: this compound's inhibition of the Wnt/β-catenin pathway.
PTEN/AKT Signaling Pathway

In glioma, this compound's anti-tumor effects are mediated through the regulation of the PTEN/AKT signaling pathway.[3] The tumor suppressor PTEN is a negative regulator of the pro-survival AKT pathway. This compound treatment has been found to promote the expression of PTEN, which in turn prevents the phosphorylation and activation of AKT.[3] The inhibition of AKT signaling contributes to the observed decrease in glioma cell proliferation and metastasis, and the induction of apoptosis.

PTEN_AKT_Signaling_Pathway This compound This compound PTEN PTEN This compound->PTEN Promotes pAKT p-AKT (Active) PTEN->pAKT Inhibits (Dephosphorylates) AKT AKT AKT->pAKT Downstream Downstream Effectors (mTOR, GSK3β) pAKT->Downstream Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: this compound's modulation of the PTEN/AKT pathway.
Other Potential Signaling Pathways

Emerging evidence suggests that this compound's mechanism of action may extend to other critical signaling pathways in cancer, including the MAPK/ERK, STAT3, and NF-κB pathways.[3][4][5][6][7][8][9] Further research is warranted to fully elucidate the role of this compound in modulating these pathways and their contribution to its overall anti-cancer effects.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT116Colon Cancer~30-40 (48h)MTT[1][2]
SW480Colon Cancer~30-40 (48h)MTT[1][2]
LoVoColon Cancer~30-40 (48h)MTT[1][2]
SHG44Glioma~30-50 (48h)MTT[3]
U251Glioma~30-50 (48h)MTT[3]
HepG2Liver CancerNot specifiedMTT[10]
Huh7Liver CancerNot specifiedMTT[10]
A549Lung CancerNot specifiedMTT[11]
H460Lung CancerNot specifiedMTT[11]
MCF-7Breast CancerNot specifiedMTT[12]
MDA-MB-231Breast CancerNot specifiedMTT[12]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's anti-cancer effects, this section provides detailed methodologies for key experiments.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate (1,000-100,000 cells/well) Start->Seed Incubate1 Incubate for 24 hours (37°C, 5% CO2) Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add 10 µL MTT reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolvent Add 100 µL Detergent Reagent to dissolve formazan Incubate3->AddSolvent Incubate4 Incubate for 2 hours in dark AddSolvent->Incubate4 Measure Measure absorbance at 570 nm Incubate4->Measure End End Measure->End

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.[14]

  • Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 3-5 days.[14]

  • Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 10-30 minutes.[14]

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[14]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol for Apoptosis-Related Proteins (Bcl-2 family, Caspases):

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Harvest Harvest ~1x10^6 cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in ice-cold 70% ethanol (overnight at 4°C) Wash->Fix Wash2 Wash with PBS Fix->Wash2 Resuspend Resuspend in PI staining solution (containing RNase A) Wash2->Resuspend Incubate Incubate for 30 min in dark at room temperature Resuspend->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Figure 4: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Preparation: Harvest approximately 1x10^6 cells and wash with PBS.

  • Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Transwell Migration and Invasion Assay

These assays are used to assess the migratory and invasive potential of cancer cells.

Protocol:

  • Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.[16]

  • Cell Seeding: Seed cancer cells (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.[16]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]

  • Incubation: Incubate the plate for 24-48 hours to allow cells to migrate or invade through the membrane.[16]

  • Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix the cells on the lower surface with 70% ethanol and stain with 0.1% crystal violet.[16] Count the stained cells under a microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, with a well-documented ability to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell types, notably colon cancer and glioma. Its mechanism of action, primarily through the modulation of the Wnt/β-catenin and PTEN/AKT signaling pathways, provides a strong rationale for its further development.

Future research should focus on a broader characterization of this compound's effects across a wider range of cancer types and the elucidation of its impact on other key cancer-related signaling pathways. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacological properties and potential toxicity of this compound in a whole-organism context. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for more effective cancer therapies. The comprehensive data and detailed protocols provided in this guide aim to facilitate and inspire such future investigations into the therapeutic utility of this compound.

References

Understanding the ethnobotanical uses of Columbamine-containing plants.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Columbamine-Containing Plants

This guide provides a comprehensive overview of the traditional uses, modern pharmacological understanding, and experimental analysis of this compound, a protoberberine alkaloid found in various medicinal plants. It is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this natural compound.

Introduction to this compound and its Botanical Sources

This compound is a quaternary isoquinoline alkaloid that has been isolated from a variety of plant species traditionally used in medicine across the globe.[1] Its presence is notable in genera such as Berberis, Tinospora, Mahonia, and Jateorhiza. These plants have a rich history in traditional systems like Ayurveda and Traditional Chinese Medicine (TCM), where they have been employed to treat a wide array of ailments.[2][3][4] Modern scientific investigation has begun to validate many of these traditional uses, attributing them to a range of bioactive compounds, including this compound.

The primary botanical sources of this compound include:

  • Berberis species: Commonly known as Barberry, plants like Berberis aristata and Berberis vulgaris are rich in isoquinoline alkaloids, including berberine and this compound.[1][2]

  • Tinospora cordifolia: Known as Guduchi or Giloy, this plant is a cornerstone of Ayurvedic medicine, valued for its immunomodulatory and metabolic regulatory properties.[5][6][7]

  • Jateorhiza columba: The original source from which this compound was first identified, commonly known as Calumba.[1]

  • Rhizoma Coptidis: A staple in Traditional Chinese Medicine.[1]

  • Mahonia species: Often called Oregon Grape, these plants have been used in both Native American and Chinese traditional medicine.[8][9]

Ethnobotanical Uses of this compound-Containing Plants

The traditional applications of these plants are diverse, reflecting a deep-seated knowledge of their therapeutic properties. The uses are often linked to the plant's observed effects on inflammation, infection, and metabolic disorders.

Plant GenusTraditional System / RegionEthnobotanical Uses
Berberis Ayurveda, TCM, Iranian Traditional MedicineTreatment of infections (ear, eye, mouth), wound healing, indigestion, dysentery, jaundice, inflammatory conditions, and urinary disorders.[2][3] The fruit is also used in culinary applications.[10]
Tinospora AyurvedaManagement of jaundice, diabetes, rheumatoid arthritis, high cholesterol, fever, and to boost the immune system.[5][11][12] It is often referred to as "Amrita," meaning "the root of immortality."[6]
Mahonia Native American Medicine, TCMUsed for skin conditions, as an oral aid, and as a dye.[4][8] In TCM, it is used to relieve internal heat, remove toxins, and promote blood circulation.[4] Roots are used to treat headaches, colds, and stomach upset.[13]
Jateorhiza African Traditional MedicinePrimarily used for digestive complaints, including diarrhea and dysentery.

Modern Pharmacological Activity and Signaling Pathways

Scientific research has substantiated many of the traditional claims, revealing that this compound possesses a wide range of pharmacological effects. These activities are mediated through its interaction with various cellular signaling pathways.

Key Pharmacological Activities:

  • Anti-Tumor Effects: this compound has demonstrated significant anti-cancer properties by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis in various cancer cell lines, including colon cancer, hepatocellular carcinoma, glioma, and melanoma.[1][14][15]

  • Anti-Inflammatory and Antioxidant: It has been shown to have anti-inflammatory and antioxidant properties, which are foundational to its use in treating a variety of diseases.[1]

  • Metabolic Regulation: this compound contributes to lowering blood glucose and triglyceride levels. It has been shown to reduce intracellular triglyceride content in HepG2 cells by activating AMP-activated protein kinase (AMPK).[1][16]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical intracellular signaling pathways.

  • Wnt/β-catenin Pathway: In colon cancer, this compound suppresses cell proliferation and malignization by inhibiting the Wnt/β-catenin signaling pathway.[1][15][17] This pathway is crucial for cell growth and differentiation, and its dysregulation is a hallmark of many cancers.

Wnt_Pathway This compound This compound Wnt Wnt Signaling This compound->Wnt Inhibits DVL DVL Wnt->DVL Activates GSK3B GSK-3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation GSK3B->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates BetaCatenin->Degradation Proliferation Cell Proliferation & Migration TCF_LEF->Proliferation Promotes

This compound's inhibition of the Wnt/β-catenin signaling pathway.
  • PTEN/AKT Pathway: In glioma cells, this compound promotes the expression of the tumor suppressor PTEN and inhibits the phosphorylation of AKT.[14] This action hinders proliferation and metastasis while promoting apoptosis.

PTEN_AKT_Pathway This compound This compound PTEN PTEN This compound->PTEN Promotes Expression pAKT p-AKT (Active) This compound->pAKT Inhibits Phosphorylation PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->pAKT AKT AKT AKT->pAKT Downstream Inhibition of Apoptosis Promotion of Proliferation pAKT->Downstream Activates

This compound's regulatory effect on the PTEN/AKT signaling pathway.

Quantitative Data Summary

The bioactivity of this compound has been quantified in several studies. This data is crucial for evaluating its potency and therapeutic window.

Table 1: In Vitro Bioactivity of this compound

Target/AssayCell LineEffectConcentration / Value
Cytochrome P450 Inhibition-Inhibition of CYP3A4IC50 = 30.6 µM[16][18]
Triglyceride ContentHepG235% reduction in intracellular triglycerides15 µM[1]
Cell Viability (Glioma)SHG44, U251Concentration and time-dependent reduction10-50 µM[14]
Cell Proliferation (Colon Cancer)HCT116, LovoInhibition of proliferation and colony formation20-40 µM[16][19]
Apoptosis (Colon Cancer)HCT116Induction of apoptosis20-40 µM[19]

Table 2: In Vivo Bioactivity of this compound

ModelCancer TypeEffectDosage
Nude Mice XenograftColon CancerInhibition of tumor growth5, 10, 20 mg/kg body weight[17]

Experimental Protocols

The investigation of this compound's properties involves a range of standard and specialized laboratory techniques.

General Workflow for Extraction, Isolation, and Analysis

The process begins with the plant material and proceeds through extraction, purification, and detailed analysis of the isolated compound's bioactivity.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Identification cluster_bioassay Biological Activity Assays PlantMaterial Dried, Powdered Plant Material (e.g., Roots, Stems) SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->SolventExtraction AcidBase Acid-Base Partitioning to separate alkaloids SolventExtraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Chromatography Column Chromatography (Silica or Alumina) CrudeExtract->Chromatography HPLC Preparative HPLC Chromatography->HPLC Purethis compound Pure this compound HPLC->Purethis compound Identification Structural Elucidation (NMR, MS) Purethis compound->Identification CellViability Cell Viability (MTT Assay) Purethis compound->CellViability Migration Migration/Invasion (Wound Healing, Transwell) Purethis compound->Migration Apoptosis Apoptosis Analysis (Flow Cytometry, TUNEL) Purethis compound->Apoptosis WesternBlot Protein Expression (Western Blot) Purethis compound->WesternBlot

General experimental workflow for studying this compound.
Detailed Methodologies

Alkaloid Extraction and Isolation:

  • Preparation: The plant material (e.g., roots, stems) is dried and ground into a fine powder.

  • Extraction: The powder is extracted with an organic solvent like methanol or ethanol, often using a Soxhlet apparatus or reflux.[20][21]

  • Acid-Base Partitioning: The resulting extract is concentrated, dissolved in a dilute acid (e.g., 5% acetic acid), and filtered. This protonates the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar solvent to remove neutral impurities.[20][21]

  • Isolation: The acidic aqueous layer is made alkaline (pH 8-10) with a base like ammonium hydroxide. The deprotonated alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform, ether).[20]

  • Purification: The crude alkaloid mixture is purified using column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[21][22]

Cell Viability (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere.

  • They are then treated with varying concentrations of this compound (e.g., 0-50 µM) for specific durations (e.g., 24, 48, 72 hours).[14]

  • After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader, typically at 490 nm.[14] Cell viability is expressed as a percentage relative to untreated control cells.

Cell Migration (Wound-Healing Assay):

  • Cells are grown to a confluent monolayer in 6-well plates.

  • A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.[17]

  • Cellular debris is washed away, and a medium containing this compound is added.

  • The closure of the wound is monitored and photographed at different time points.

  • The rate of migration is quantified by measuring the change in the wound area over time.[14]

Apoptosis Detection (TUNEL Staining):

  • Cells are treated with this compound and then fixed.

  • A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit is used according to the manufacturer's protocol.[14]

  • This technique labels the fragmented DNA of apoptotic cells.

  • The cells are then visualized under a fluorescence microscope, where apoptotic cells (TUNEL-positive) appear stained (e.g., red or green). The percentage of apoptotic cells is calculated.[14][19]

Conclusion

This compound is a promising bioactive alkaloid with a strong foundation in ethnobotanical use. The convergence of traditional knowledge and modern scientific validation highlights its potential for development into novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. The detailed understanding of its mechanisms of action, particularly its influence on key signaling pathways like Wnt/β-catenin and PTEN/AKT, provides a solid basis for further preclinical and clinical investigation. The protocols and quantitative data summarized herein offer a valuable resource for researchers aiming to build upon the existing knowledge of this potent natural compound.

References

Columbamine in Traditional Chinese Medicine: A Technical Guide to its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of columbamine, a protoberberine alkaloid found in several traditional Chinese medicinal herbs, most notably Rhizoma Coptidis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

This compound has a long history of use in traditional Chinese medicine, often as a component of herbal preparations for treating various ailments. Modern pharmacological research has begun to elucidate the scientific basis for its therapeutic effects, revealing a range of activities including anti-cancer, anti-inflammatory, antioxidant, and hypoglycemic properties. This guide delves into the core molecular pathways that this compound modulates, providing a foundation for further research and potential drug development.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of migration and invasion.

Quantitative Data Summary

The cytotoxic effects of this compound against various cancer cell lines are summarized in the table below. The data highlights the concentration-dependent inhibition of cell viability.

Cell LineCancer TypeParameterValueReference
HCT116Colon CancerViabilityDose-dependent decrease[1]
SW480Colon CancerViabilityDose-dependent decrease[1]
LoVoColon CancerViabilityDose-dependent decrease[1]
SHG44GliomaViabilityDose-dependent decrease[2]
U251GliomaViabilityDose-dependent decrease[2]
Signaling Pathways in Cancer

This compound's anti-cancer activity is attributed to its modulation of several key signaling pathways critical for cancer cell survival and progression.

In glioma cells, this compound has been shown to upregulate the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[2] PTEN, in turn, negatively regulates the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. By promoting PTEN expression, this compound inhibits the phosphorylation of AKT, leading to the suppression of downstream pro-survival signals and ultimately inducing apoptosis.[2]

PTEN_AKT_Pathway This compound This compound PTEN PTEN This compound->PTEN promotes expression PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes Apoptosis Apoptosis pAKT->Apoptosis inhibits

This compound's regulation of the PTEN/AKT signaling pathway.

In colon cancer, this compound has been found to suppress the Wnt/β-catenin signaling pathway.[1] This pathway is aberrantly activated in many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and metastasis. This compound treatment leads to a dose-dependent decrease in the expression of key components of this pathway, including Dishevelled (DVL) and β-catenin itself, thereby inhibiting the transcription of Wnt target genes.[1]

Wnt_Catenin_Pathway This compound This compound DVL DVL This compound->DVL inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Frizzled->DVL activates DestructionComplex β-catenin Destruction Complex DVL->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription activates

This compound's inhibitory effect on the Wnt/β-catenin pathway.
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW480, LoVo, SHG44, U251) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 μM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]

  • Cell Seeding: Seed cells in 6-well plates and grow to confluence.

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 μL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 and 24 hours post-treatment using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify cell migration.[1]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified atmosphere.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Observe the cells under a fluorescence microscope. Green fluorescence indicates apoptotic cells.[1]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PTEN, anti-AKT, anti-p-AKT, anti-β-catenin, anti-DVL, anti-GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.[1][2]

Other Therapeutic Activities

Beyond its anti-cancer effects, this compound exhibits a range of other pharmacological activities that are relevant to its use in traditional Chinese medicine.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by this compound likely contributes to its traditional use in treating inflammatory conditions.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nuc->InflammatoryGenes activates

This compound's inhibition of the NF-κB signaling pathway.
Antioxidant Activity

This compound possesses antioxidant properties, which are likely mediated through the activation of the Nrf2-HO-1 signaling pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By activating this pathway, this compound can enhance the cellular defense against oxidative stress.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes activation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 promotes degradation Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 & other Antioxidant Genes ARE->HO1 activates transcription

This compound's activation of the Nrf2-HO-1 antioxidant pathway.
Hypoglycemic Activity

This compound has been reported to have hypoglycemic effects, which are thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor in cells and plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver, thereby contributing to lower blood glucose levels.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates GlucoseUptake Glucose Uptake (Muscle) AMPK->GlucoseUptake promotes Gluconeogenesis Gluconeogenesis (Liver) AMPK->Gluconeogenesis inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation promotes

This compound's activation of the AMPK signaling pathway.

Conclusion and Future Directions

This compound, a key bioactive compound from traditional Chinese medicine, exhibits a remarkable range of pharmacological activities. Its ability to modulate multiple critical signaling pathways, including PTEN/AKT, Wnt/β-catenin, NF-κB, Nrf2-HO-1, and AMPK, underscores its therapeutic potential for a variety of diseases, most notably cancer. The detailed mechanistic insights provided in this guide offer a solid foundation for future research.

Further investigation is warranted to:

  • Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models of various diseases.

  • Explore the potential for synergistic effects when this compound is used in combination with conventional therapeutic agents.

  • Develop and optimize drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

  • Perform detailed structure-activity relationship studies to identify even more potent and selective derivatives of this compound.

The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Isolation of Columbamine from Rhizoma Coptidis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Columbamine, a bioactive protoberberine alkaloid, from the dried rhizome of Coptis chinensis Franch. (Rhizoma Coptidis). The methodologies outlined below are based on established techniques for the extraction and purification of isoquinoline alkaloids from this traditional Chinese medicinal herb.

Introduction

This compound is a naturally occurring quaternary protoberberine alkaloid found in Rhizoma Coptidis, alongside other major alkaloids such as berberine, palmatine, and coptisine.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Recent studies have elucidated its molecular mechanisms, showing that this compound can modulate several key signaling pathways, including the PI3K/AKT, p38, ERK1/2 MAPKs, Wnt/β-catenin, and PTEN/AKT pathways.[2][3][4][5] The isolation of pure this compound is a critical step for further pharmacological research and drug development.

This protocol details a robust method for the extraction of total alkaloids from Rhizoma Coptidis followed by a specific chromatographic procedure for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound and other major alkaloids that can be achieved from the crude extract of Rhizoma Coptidis using the described polyamide column chromatography method.[6]

AlkaloidYield from 1.5 g Crude Extract (mg)Purity (%)
Berberine283.3490.34
Palmatine97.6892.32
Coptisine30.0287.12
This compound 32.54 90.01
Jatrorrhizine24.3295.56

Experimental Protocols

This section provides a step-by-step methodology for the isolation of this compound.

Materials and Reagents
  • Dried Rhizoma Coptidis powder

  • 95% Ethanol

  • Dichloromethane

  • Methanol

  • Polyamide resin (100-200 mesh)

  • Glass chromatography column

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Extraction of Total Alkaloids
  • Maceration and Reflux Extraction:

    • Weigh 500 g of powdered Rhizoma Coptidis.

    • Macerate the powder with 10 volumes of 95% ethanol overnight at room temperature.

    • Following maceration, subject the mixture to heat reflux extraction for 2 hours.

    • Filter the extract while hot and collect the filtrate.

    • Repeat the reflux extraction process on the residue two more times with fresh 95% ethanol.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract paste.

Isolation of this compound by Polyamide Column Chromatography

This one-step preparative method allows for the separation of several major alkaloids, including this compound.[6]

  • Column Preparation:

    • Prepare a glass column packed with polyamide resin (100-200 mesh). The size of the column will depend on the amount of crude extract to be fractionated. For 1.5 g of crude extract, a smaller column would be appropriate, and this can be scaled up as needed.

    • Equilibrate the column with the initial mobile phase (dichloromethane).

  • Sample Loading:

    • Dissolve 1.5 g of the crude extract in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of polyamide resin.

    • Allow the solvent to evaporate completely, resulting in the crude extract being coated on the resin.

    • Carefully load the dried, coated resin onto the top of the prepared polyamide column.

  • Gradient Elution:

    • Elute the column with a gradient of dichloromethane and methanol. The specific gradient will need to be optimized, but a stepwise increase in the polarity by increasing the percentage of methanol is the general approach. A suggested starting gradient could be:

      • 100% Dichloromethane

      • Dichloromethane:Methanol (9:1)

      • Dichloromethane:Methanol (8:2)

      • Dichloromethane:Methanol (7:3)

      • Dichloromethane:Methanol (6:4)

      • Dichloromethane:Methanol (5:5)

      • 100% Methanol

    • Collect fractions of the eluate. The volume of the fractions should be consistent (e.g., 20 mL).

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the fractions that show a high concentration of this compound.

  • Purification and Drying:

    • Concentrate the pooled this compound-rich fractions using a rotary evaporator.

    • Further purify the resulting solid by recrystallization if necessary.

    • Dry the purified this compound under vacuum or by freeze-drying to obtain a fine powder.

  • Purity Analysis:

    • Determine the purity of the isolated this compound using HPLC. A purity of approximately 90.01% can be expected.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Rhizoma Coptidis.

G cluster_extraction Extraction of Total Alkaloids cluster_purification Purification of this compound rhizoma Rhizoma Coptidis Powder maceration Maceration & Reflux (95% Ethanol) rhizoma->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chromatography Polyamide Column Chromatography (Dichloromethane:Methanol Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc_analysis Fraction Analysis (HPLC) fraction_collection->hplc_analysis pooling Pooling of this compound Fractions hplc_analysis->pooling final_concentration Concentration & Drying pooling->final_concentration This compound Purified this compound final_concentration->this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its pharmacological effects by interacting with multiple intracellular signaling pathways. The diagram below provides a simplified overview of some of the key pathways inhibited by this compound.

G cluster_pathways Signaling Pathways Inhibited by this compound cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits p38 p38 This compound->p38 inhibits erk ERK1/2 This compound->erk inhibits wnt Wnt This compound->wnt inhibits akt AKT pi3k->akt proliferation Cell Proliferation, Migration, Invasion akt->proliferation p38->proliferation erk->proliferation beta_catenin β-catenin wnt->beta_catenin beta_catenin->proliferation

Caption: this compound's inhibitory effects on key signaling pathways.

References

Assessing the Anti-inflammatory Potential of Columbamine in a Murine Colitis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a comprehensive overview of the potential anti-inflammatory effects of Columbamine in a dextran sulfate sodium (DSS)-induced murine colitis model. The protocols and data presented herein are based on established methodologies and findings from closely related compounds, offering a foundational framework for investigating this compound's therapeutic efficacy.

Disclaimer: The quantitative data and specific signaling pathways detailed in this document are based on a study of Columbianadin, a structurally related natural coumarin, due to the current lack of publicly available research on this compound in a murine colitis model. This information serves as a valuable proxy and a starting point for research on this compound.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for studying the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. This compound, a protoberberine alkaloid, has been investigated for its various pharmacological activities. These notes and protocols outline the assessment of its anti-inflammatory effects in a DSS-induced colitis model.

Quantitative Data Summary

The following tables summarize the significant effects of a compound structurally related to this compound, Columbianadin, on key parameters in a DSS-induced colitis rat model. These data provide expected trends for the investigation of this compound.

Table 1: Effect on Physical and Disease Activity Parameters

ParameterControl GroupDSS-Induced Colitis GroupColumbianadin-Treated Group (15 mg/kg)
Body Weight Change (g)IncreaseSignificant DecreaseSignificant Increase vs. DSS
Disease Activity Index (DAI)0Significantly IncreasedSignificantly Decreased
Colon Length (cm)NormalSignificantly DecreasedSignificantly Increased vs. DSS
Spleen Index (mg/g)NormalSignificantly IncreasedSignificantly Decreased

Table 2: Effect on Markers of Oxidative Stress

ParameterControl GroupDSS-Induced Colitis GroupColumbianadin-Treated Group (15 mg/kg)
Superoxide Dismutase (SOD)NormalSignificantly DecreasedSignificantly Increased
Catalase (CAT)NormalSignificantly DecreasedSignificantly Increased
Malondialdehyde (MDA)NormalSignificantly IncreasedSignificantly Decreased
Nitric Oxide (NO)NormalSignificantly IncreasedSignificantly Decreased

Table 3: Effect on Pro-inflammatory Cytokines and Mediators

ParameterControl GroupDSS-Induced Colitis GroupColumbianadin-Treated Group (15 mg/kg)
TNF-αNormalSignificantly IncreasedSignificantly Decreased
IL-1βNormalSignificantly IncreasedSignificantly Decreased
IL-6NormalSignificantly IncreasedSignificantly Decreased
Myeloperoxidase (MPO)NormalSignificantly IncreasedSignificantly Decreased
Cyclooxygenase-2 (COX-2)NormalSignificantly IncreasedSignificantly Decreased
iNOSNormalSignificantly IncreasedSignificantly Decreased

Experimental Protocols

Induction of DSS Colitis in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Sterile drinking water

  • Animal caging with ad libitum access to food and water

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a 2.5% (w/v) DSS solution in sterile drinking water. This concentration may need to be optimized depending on the DSS batch and mouse strain.[1]

  • Administer the 2.5% DSS solution as the sole source of drinking water for 7 consecutive days.[2]

  • A control group should receive regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

This compound Treatment

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Based on studies with the related compound columbianadin, dosages of 5, 10, and 15 mg/kg can be considered for oral administration.[3][4]

  • Initiate this compound treatment concurrently with DSS administration or as a pre-treatment.

  • Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the experiment.

Assessment of Colitis Severity

a) Disease Activity Index (DAI)

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.

Scoring Criteria:

  • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

  • Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

The DAI is calculated as the sum of the scores for each parameter, divided by 3.[1]

b) Macroscopic and Histological Assessment

  • At the end of the experiment, euthanize the mice.

  • Excise the colon from the cecum to the anus and measure its length.

  • Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis.

  • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score the histological sections for the severity of inflammation, crypt damage, and ulceration.

c) Myeloperoxidase (MPO) Assay

MPO activity, an indicator of neutrophil infiltration, can be measured in colonic tissue homogenates using commercially available kits.

d) Cytokine Analysis

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum can be quantified using ELISA or multiplex bead arrays.

Signaling Pathways

The anti-inflammatory effects of this compound in colitis are likely mediated through the modulation of key signaling pathways.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. In the gut, TLR4 can be activated by lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers a downstream cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][6] Columbianadin has been shown to inhibit this pathway, suggesting a similar mechanism for this compound.[5][6]

TLR4_NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->cytokines Gene Transcription nucleus Nucleus This compound This compound This compound->IKK Inhibition

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1). This pathway helps to mitigate oxidative damage and inflammation. Columbianadin has been shown to activate this protective pathway.[5][6]

Nrf2_HO1_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2_cyto Nrf2 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Gene Transcription This compound This compound This compound->Nrf2_cyto Activation

Caption: Nrf2/HO-1 Antioxidant Pathway Activation.

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the anti-inflammatory effect of this compound in a DSS-induced colitis model.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, DSS, DSS+this compound) Acclimatization->Grouping Induction Colitis Induction (2.5% DSS in drinking water for 7 days) Grouping->Induction Treatment This compound Treatment (Oral gavage daily) Grouping->Treatment Monitoring Daily Monitoring (Body weight, DAI) Induction->Monitoring Treatment->Monitoring Sacrifice Euthanasia and Sample Collection (Day 8) Monitoring->Sacrifice Analysis Analysis (Colon length, Histology, MPO, Cytokines) Sacrifice->Analysis

Caption: Experimental Workflow Diagram.

Conclusion

The protocols and data presented provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory effects in a murine model of colitis. Based on evidence from structurally similar compounds, this compound is hypothesized to ameliorate colitis by inhibiting pro-inflammatory signaling pathways such as TLR4/NF-κB and promoting the Nrf2/HO-1 antioxidant response. Further investigation is warranted to confirm these effects and elucidate the precise mechanisms of action of this compound.

References

Evaluating the In Vivo Antitumor Efficacy of Columbamine Using a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbamine, a protoberberine alkaloid, has demonstrated notable antitumor properties in various cancer cell lines. Of particular interest is its inhibitory effect on colon cancer, where it has been shown to suppress cell proliferation, migration, and invasion.[1][2][3][4][5] Mechanistic studies indicate that this compound exerts its anticancer effects by downregulating the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[3][4][5] To translate these promising in vitro findings into a preclinical setting, a robust in vivo model is essential. This document provides detailed application notes and protocols for evaluating the antitumor efficacy of this compound using a human tumor xenograft mouse model.

A xenograft mouse model, which involves the subcutaneous implantation of human cancer cells into immunodeficient mice, serves as a valuable tool for assessing the in vivo response to potential therapeutic agents.[6] This model allows for the direct observation of tumor growth and the systemic effects of the investigational drug.

These protocols outline the necessary steps for cell culture, tumor implantation, drug administration, tumor growth monitoring, and subsequent in vitro and ex vivo analyses to comprehensively evaluate the antitumor effects of this compound.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound on Tumor Growth
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound51050 ± 12030
This compound10750 ± 10050
This compound20450 ± 8070
Table 2: Effect of this compound on Mouse Body Weight
Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SD (Day 1)Mean Body Weight (g) ± SD (Day 21)Percent Change in Body Weight (%)
Vehicle Control-20.1 ± 1.222.5 ± 1.5+11.9
This compound520.3 ± 1.122.0 ± 1.3+8.4
This compound1020.0 ± 1.321.5 ± 1.4+7.5
This compound2020.2 ± 1.220.8 ± 1.6+3.0
Table 3: Biomarker Analysis of Xenograft Tumors
Treatment GroupDose (mg/kg)Relative β-catenin Expression (%)Relative c-Myc Expression (%)Relative Cyclin D1 Expression (%)
Vehicle Control-100100100
This compound5758078
This compound10505552
This compound20253028

Mandatory Visualization

experimental_workflow Experimental Workflow for Evaluating this compound in a Xenograft Model cluster_invitro In Vitro Preparation cluster_invivo In Vivo Xenograft Study cluster_exvivo Ex Vivo and In Vitro Analysis cell_culture Human Colon Cancer Cell (e.g., HCT116) Culture tumor_implantation Subcutaneous Tumor Cell Implantation in Mice cell_culture->tumor_implantation proliferation_assay Cell Proliferation Assay (MTT) cell_culture->proliferation_assay clonogenic_assay Colony Formation Assay cell_culture->clonogenic_assay luciferase_assay Wnt/β-catenin Reporter Assay cell_culture->luciferase_assay columbamine_prep This compound Stock Solution Preparation treatment This compound/Vehicle Administration columbamine_prep->treatment tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint western_blot Western Blot Analysis (β-catenin, c-Myc, Cyclin D1) endpoint->western_blot apoptosis_assay Apoptosis Assay (Annexin V) endpoint->apoptosis_assay wnt_signaling_pathway This compound's Proposed Mechanism of Action on the Wnt/β-catenin Pathway This compound This compound DVL Dishevelled (DVL) This compound->DVL Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Frizzled->DVL LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

References

Application Notes and Protocols for Assessing Columbamine's Anti-Metastatic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-metastatic potential of Columbamine, a natural alkaloid, by evaluating its effects on cancer cell migration and invasion. The following sections include summaries of quantitative data from studies on colon and glioma cancer cells, step-by-step experimental protocols for key assays, and visualizations of the signaling pathways involved and experimental workflows.

Data Presentation: Efficacy of this compound in In Vitro Models

This compound has demonstrated significant inhibitory effects on the migration and invasion of various cancer cell lines. The data presented below is collated from studies investigating its impact on colon and glioma cells.

Table 1: Inhibition of Colon Cancer Cell Migration and Invasion by this compound.[1][2][3]
Cell LineAssay TypeThis compound ConcentrationDuration of TreatmentObserved Effect
HCT116Wound Healing (Scratch) AssayNot specified24 hoursSignificant inhibition of cell migration compared to control.
LoVoWound Healing (Scratch) AssayNot specified24 hoursSignificant inhibition of cell migration compared to control.
HCT116Transwell Invasion AssayDose-dependentNot specifiedGreatly impaired invasion and migration.
Table 2: Inhibition of Glioma Cell Migration and Invasion by this compound.[4]
Cell LineAssay TypeThis compound Concentration (µM)Duration of TreatmentObserved Effect
SHG44Wound Healing Assay20, 30, 5024 hoursSignificant, dose-dependent inhibition of cell migration. 50 µM almost completely inhibited migration.
U251Wound Healing Assay20, 30, 5024 hoursSignificant, dose-dependent inhibition of cell migration.
SHG44Transwell and Matrigel Invasion AssayDose-dependentNot specifiedInhibition of migration and invasion in a dose-dependent manner.
U251Transwell and Matrigel Invasion AssayDose-dependentNot specifiedInhibition of migration and invasion in a dose-dependent manner.

Signaling Pathways Modulated by this compound

This compound exerts its anti-metastatic effects by modulating key signaling pathways involved in cell proliferation, migration, and invasion.

Wnt/β-catenin Signaling Pathway

In colon cancer, this compound has been shown to suppress cell migration and invasion by inhibiting the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell fate, proliferation, and migration. This compound's inhibition leads to a decrease in the expression of downstream target genes that promote metastasis.

This compound inhibits the Wnt/β-catenin pathway.
PTEN/AKT Signaling Pathway

In glioma, this compound has been found to inhibit cell migration and invasion by upregulating PTEN and subsequently inhibiting the AKT signaling pathway.[3] The PTEN/AKT pathway is a critical regulator of cell survival, proliferation, and migration. By promoting PTEN expression, this compound effectively dampens pro-metastatic signaling.

This compound modulates the PTEN/AKT pathway.

Experimental Protocols

The following are detailed protocols for the wound healing (scratch) assay, transwell migration assay, and Matrigel invasion assay, adapted for testing the effects of this compound.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration in a two-dimensional context.

Wound_Healing_Workflow A 1. Seed cells and grow to a confluent monolayer. B 2. Create a 'scratch' in the monolayer with a pipette tip. A->B C 3. Wash to remove debris and add media with this compound. B->C D 4. Image the scratch at 0h. C->D E 5. Incubate and image at subsequent time points (e.g., 24h). D->E F 6. Measure the change in the scratch area over time. E->F

Wound Healing Assay Workflow.
  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.[4] A cross-shaped scratch can also be made.[4]

  • Washing and Treatment: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.[4] Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle-treated control group.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[4]

  • Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours) to monitor cell migration into the scratch.[4]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Transwell_Migration_Workflow A 1. Place Transwell inserts into a 24-well plate. B 2. Add chemoattractant (e.g., FBS) to the lower chamber. A->B C 3. Seed cells in serum-free media with This compound in the upper chamber. B->C D 4. Incubate to allow for cell migration. C->D E 5. Remove non-migrated cells from the top of the insert. D->E F 6. Fix and stain the migrated cells on the bottom of the insert. E->F G 7. Count the stained cells. F->G

Transwell Migration Assay Workflow.
  • Preparation of Chambers: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of complete culture medium (containing a chemoattractant like 10% fetal bovine serum) to the lower chamber of each well.[5]

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[6] Add 200 µL of the cell suspension, including the desired concentration of this compound or vehicle control, to the upper chamber of each insert.[6]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period appropriate for the cell type (typically 16-48 hours).[7]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[6]

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 4% paraformaldehyde or methanol for 15-20 minutes.[6] Stain the cells with a 0.1% to 1% crystal violet solution for 20 minutes.[5][6]

  • Washing and Counting: Gently wash the inserts with water to remove excess stain and allow them to air dry.[5] Count the number of stained, migrated cells in several random fields of view using a microscope.

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay that assesses the ability of cells to invade through a basement membrane matrix.

Matrigel_Invasion_Workflow A 1. Coat Transwell inserts with a layer of Matrigel. B 2. Incubate to allow the Matrigel to solidify. A->B C 3. Add chemoattractant to the lower chamber. B->C D 4. Seed cells in serum-free media with This compound in the upper chamber. C->D E 5. Incubate to allow for cell invasion. D->E F 6. Remove non-invading cells and Matrigel from the top of the insert. E->F G 7. Fix, stain, and count the invading cells on the bottom of the insert. F->G

Matrigel Invasion Assay Workflow.
  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 to 1:6 dilution).[5] Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.[5]

  • Solidification: Incubate the coated inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[5]

  • Chemoattractant and Cell Seeding: Follow steps 2 and 3 of the Transwell Migration Assay protocol, adding the chemoattractant to the lower chamber and the cell suspension with this compound to the upper chamber on top of the solidified Matrigel.

  • Incubation: The incubation time for invasion assays is typically longer than for migration assays, often 24-72 hours, to allow cells sufficient time to degrade the Matrigel and invade.[8]

  • Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells and the Matrigel layer from the upper surface of the insert with a cotton swab.

  • Fixation, Staining, and Counting: Proceed with fixation, staining, and counting of the invaded cells on the underside of the membrane as described in steps 6 and 7 of the Transwell Migration Assay protocol.

By following these detailed protocols and utilizing the provided information on this compound's mechanisms of action, researchers can effectively evaluate its anti-metastatic potential and contribute to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Determining the IC50 of Columbamine in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbamine, a protoberberine alkaloid, has demonstrated potential as an anti-cancer agent in several studies. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. These application notes provide a summary of the available data on the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines and detail the experimental protocols for its determination. The primary mechanisms of action identified to date include the inhibition of the Wnt/β-catenin signaling pathway in colon cancer and the potential regulation of the PTEN/AKT pathway in glioma.

Data Presentation: IC50 of this compound in Cancer Cell Lines

The following table summarizes the available quantitative data on the IC50 of this compound in various cancer cell lines. It is important to note that precise IC50 values for many cell lines are not explicitly stated in the currently available, peer-reviewed literature. The data for glioma cell lines should be treated with caution due to the retraction of a key study in this area.

Cancer TypeCell LineIC50 (µM)Comments
Colon CancerHCT116Not explicitly statedSignificant growth inhibition observed at 20-40 µM[1]
Colon CancerSW480Not explicitly statedGrowth inhibition was proportional to treatment time and dosage[1]
Colon CancerLovoNot explicitly statedGrowth inhibition was proportional to treatment time and dosage[1]
GliomaU251MG~64.19Data from a retracted publication should be interpreted with caution.
GliomaSHG44Not explicitly statedData from a retracted publication should be interpreted with caution.

Note: The primary study investigating the effects of this compound on glioma cell lines SHG44 and U251 has been retracted due to concerns about data integrity. Therefore, the findings related to these cell lines are not considered reliable.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the IC50 of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on colon cancer cell lines[1].

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT116, SW480, Lovo) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM is a reasonable starting point for a dose-response curve).
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation, carefully remove the medium from the wells.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates on an orbital shaker for 10 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

Signaling Pathways and Molecular Mechanisms

Wnt/β-catenin Signaling Pathway in Colon Cancer

This compound has been shown to suppress the Wnt/β-catenin signaling pathway in colon cancer cells[1]. The proposed mechanism involves the downregulation of key components of this pathway. Treatment of HCT116 cells with this compound resulted in a dose-dependent reduction in the protein expression of Dishevelled (DVL) and β-catenin[1]. This leads to the inhibition of downstream target genes that promote cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 Destruction_Complex Destruction Complex DVL->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin Phosphorylation & Degradation This compound This compound This compound->DVL Downregulates This compound->beta_catenin Downregulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Proliferation Target_Genes->Proliferation Wnt Wnt Wnt->Frizzled Wnt Ligand

Caption: this compound inhibits the Wnt/β-catenin pathway.

PTEN/AKT Signaling Pathway in Glioma (Caution Advised)

It is critical to note that the primary research article suggesting this compound's effect on the PTEN/AKT pathway in glioma cells has been retracted. The findings from this retracted study indicated that this compound treatment led to an increase in the expression of the tumor suppressor PTEN and a decrease in the phosphorylation of AKT, a key protein in cell survival pathways. While this information is presented for completeness, it should not be considered validated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates (Phosphorylation) AKT AKT Downstream Downstream Effectors pAKT->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Proliferation Proliferation Downstream->Proliferation This compound This compound This compound->pAKT Prevents Phosphorylation This compound->PTEN Promotes Expression note *Based on a retracted study. Interpret with caution.

Caption: Putative inhibition of the PTEN/AKT pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution D Treat with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, 72h D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for IC50 determination of this compound.

References

Application Notes and Protocols: Molecular Docking Studies of Columbamine with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Columbamine, a berberine alkaloid, with acetylcholinesterase (AChE). This document is intended to guide researchers through the computational workflow, from protein and ligand preparation to docking, analysis, and data interpretation.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[2] Natural products are a rich source of potential AChE inhibitors. This compound, an organic heterotetracyclic alkaloid, has been identified in various plants and is a metabolite of Berberine.[3] Given the known neuroprotective and anti-inflammatory properties of related compounds, investigating the interaction of this compound with AChE through in silico molecular docking is a crucial step in evaluating its therapeutic potential.[3][4]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand (e.g., this compound) with a protein target (e.g., AChE).

Data Presentation

Table 1: In Silico Docking and In Vitro Activity of Berberine against Acetylcholinesterase

CompoundDocking Score (kcal/mol)Predicted K_d_ (µM)Experimental IC_50_ (µM)Reference
Berberine-11.5 to -10.00.660.37 - 0.72[2][6][7][8]
Donepezil (Control)-11.7--[9]

Note: Docking scores and predicted K_d_ values can vary depending on the software, force field, and specific protocol used. Experimental IC_50_ values also show variability based on assay conditions.

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound with human acetylcholinesterase using widely accepted software and methodologies.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Receptor (Acetylcholinesterase):

  • Retrieve the Protein Structure: Download the 3D crystal structure of human acetylcholinesterase (AChE) from the Protein Data Bank (PDB). Recommended PDB IDs include 4M0E or 7E3H .[10][11]

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool such as AutoDock Tools (ADT), PyMOL, or Discovery Studio.

    • Remove all water molecules and any co-crystallized ligands or ions from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required for AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 72310) in SDF format.[12]

  • Ligand Optimization:

    • Open the ligand file in a molecular modeling software like Avogadro or ChemDraw to check for correct bond orders and atom types.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Open the optimized ligand in AutoDock Tools.

    • Detect the root, set the number of rotatable bonds, and save the ligand in the PDBQT format.

3. Molecular Docking Procedure:

  • Grid Box Definition:

    • In AutoDock Tools, define the grid box that encompasses the active site of AChE. The active site is located in a deep gorge. Key residues in the active site often include Trp84, Ser200, Glu327, and His440.[13]

    • Center the grid box on the active site. A typical grid box size is 25 x 25 x 25 Å.[14]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina:

    • Execute the docking run from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of this compound in the AChE active site, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using PyMOL or Discovery Studio to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

Protocol 2: Virtual Screening using PyRx

PyRx is a user-friendly virtual screening software that integrates AutoDock Vina.

  • Load Receptor and Ligand:

    • Launch PyRx.

    • Load the prepared AChE PDBQT file.

    • Import the this compound structure file (e.g., in SDF or MOL2 format). PyRx will automatically perform energy minimization and convert it to a PDBQT file.

  • Run AutoDock Vina:

    • Select the ligand and the receptor.

    • Proceed to the AutoDock Vina wizard.

    • Define the grid box around the active site of AChE.

    • Run the docking simulation.

  • Analyze Results:

    • The results will be displayed in the "Analyze Results" tab, showing the binding affinity for each predicted pose.

    • Right-click on a pose to visualize the interactions in the 3D viewer.

Mandatory Visualizations

Diagram 1: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor Retrieve AChE Structure (PDB) PrepReceptor Prepare Receptor (Remove water, add hydrogens, assign charges) Receptor->PrepReceptor Ligand Retrieve this compound Structure (PubChem) PrepLigand Prepare Ligand (Energy minimization) Ligand->PrepLigand Grid Define Grid Box (Enclose Active Site) PrepReceptor->Grid PrepLigand->Grid Docking Run Docking Simulation (AutoDock Vina / PyRx) Grid->Docking Results Analyze Docking Results (Binding Affinity, Poses) Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization Conclusion Draw Conclusions Visualization->Conclusion

Caption: A generalized workflow for molecular docking studies.

Diagram 2: Acetylcholinesterase Inhibition Signaling Pathway

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition ACh_pool Acetylcholine (ACh) in Presynaptic Terminal ACh_release ACh Release ACh_pool->ACh_release ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse ACh_receptor Postsynaptic Receptor ACh_synapse->ACh_receptor Degradation ACh Hydrolysis (Choline + Acetate) ACh_synapse->Degradation normally Signal Signal Transduction ACh_receptor->Signal AChE Acetylcholinesterase (AChE) AChE->Degradation This compound This compound (Inhibitor) This compound->AChE inhibits

Caption: Inhibition of AChE by this compound increases acetylcholine levels.

References

Troubleshooting & Optimization

Columbamine Technical Support Center: Improving Aqueous Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Columbamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the aqueous solubility challenges of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?

A1: this compound is a natural protoberberine alkaloid found in plants like Coptis chinensis.[1][2] Like many alkaloids, it possesses a range of biological activities, making it a compound of interest for research.[3][4] However, its poor solubility in water can be a significant hurdle for in vitro studies, which typically require the compound to be fully dissolved in aqueous cell culture media or buffers to ensure accurate dosing, uniform exposure to cells, and reliable experimental results.

Q2: What is the general solubility profile of this compound?

A2: this compound is slightly soluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[5][6][7] A known quantitative value for its solubility in DMSO is ≥ 23 mg/mL.[1]

Q3: What are the most common strategies to improve the aqueous solubility of this compound for lab experiments?

A3: For typical in vitro applications, the most practical methods are:

  • Using a Co-solvent: Dissolving this compound in a small amount of a water-miscible organic solvent, like DMSO, before diluting it into the aqueous experimental medium.[3][5]

  • pH Adjustment: As an alkaloid, this compound's solubility is pH-dependent. It is generally more soluble in acidic conditions due to the formation of a protonated, charged salt form.[6][7][8]

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can effectively encapsulate the this compound molecule and increase its solubility in water.

Q4: What is a stock solution and why is it necessary?

A4: A stock solution is a concentrated solution of a compound that is diluted to a lower, final "working" concentration for the actual experiment. For poorly soluble compounds like this compound, it is essential to first dissolve the compound in a suitable organic solvent (e.g., DMSO) at a high concentration.[9] This ensures the compound is fully solubilized before the final dilution into your aqueous buffer or media, minimizing the risk of precipitation and ensuring accurate final concentrations.

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

A5: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols advising a final concentration of 0.1% to avoid cellular toxicity.[10][11][12] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO but without the compound) in your experiments.[9]

Solubility Data

The following tables summarize the known solubility of this compound and provide a comparison of common solubilization strategies.

Table 1: Solubility Profile of this compound

SolventSolubilityMolar Concentration (at saturation)Reference(s)
WaterSlightly soluble / Poorly solubleNot Determined[6][7]
DMSO≥ 23 mg/mL≥ 67.97 mM[1]
MethanolSolubleNot Determined[13]
EthanolSolubleNot Determined[13]
Chloroform, AcetoneSolubleNot Determined[2]

Table 2: Comparison of Common Solubilization Strategies for In Vitro Use

StrategyPrincipleAdvantagesConsiderations for In Vitro Studies
Co-Solvent (e.g., DMSO) Dissolving the compound in a water-miscible organic solvent.Simple, fast, and effective for creating high-concentration stock solutions.Potential for solvent toxicity to cells; final concentration must be kept low (e.g., <0.5%). Risk of precipitation upon dilution.[9][10]
pH Adjustment Protonating the basic nitrogen atom in the alkaloid structure at acidic pH to form a more soluble salt.[6][8]Can significantly increase aqueous solubility without organic solvents.The required pH may not be compatible with the experimental system (e.g., cell culture media which is typically buffered to ~pH 7.4).
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within the cyclodextrin's cavity, presenting a soluble exterior.High efficiency in increasing solubility, low toxicity of common cyclodextrins.Requires preparation of the complex; may alter the bioavailability of the compound to cells.

Troubleshooting Guide

Problem: My this compound, dissolved in DMSO, precipitated when I added it to my cell culture medium. What should I do?

This is a common issue that occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the compound to "crash out" of solution. Follow these steps to resolve the issue.

  • Step 1: Gentle Agitation & Warming: After diluting, vortex the solution gently. You can also try warming the solution briefly in a 37°C water bath, as this can help redissolve small precipitates.[9]

  • Step 2: Check Final DMSO Concentration: Ensure your final DMSO concentration is well below 0.5%. A higher concentration of the co-solvent can help maintain solubility. However, you must balance this with potential cell toxicity.

  • Step 3: Use Stepwise Dilution: Avoid adding the DMSO stock directly to the final large volume of medium. Perform one or more intermediate dilution steps. For example, dilute the 100 mM DMSO stock 1:10 in pure medium first, mix well, and then perform the final dilution. This gradual reduction in DMSO concentration can prevent precipitation.[10]

  • Step 4: Add Stock to Medium, Not Vice-Versa: Always add the small volume of DMSO stock into the larger volume of aqueous medium while gently vortexing. This ensures rapid dispersal.

  • Step 5: Pre-condition the Medium: One advanced technique is to first add a volume of pure DMSO to your medium that is nearly equivalent to the final desired concentration, mix, and then add your highly concentrated drug stock.[12] This prevents the drug from experiencing a sudden, pure-aqueous environment.

G start Precipitate observed after diluting DMSO stock in aqueous medium decision1 Is the final DMSO concentration <0.5%? start->decision1 decision2 Did you add the stock directly to the final volume? decision1->decision2 Yes action1 Increase DMSO concentration slightly (if cell line tolerates it) or reduce final drug concentration. decision1->action1 No decision3 Did you try gentle warming (37°C) and vortexing? decision2->decision3 No (Used stepwise dilution) action2 Retry using a stepwise dilution method. decision2->action2 Yes action3 Warm and vortex the solution. If precipitate remains, remake the solution. decision3->action3 No end_node Solution should be clear. Proceed with experiment. decision3->end_node Yes, and it worked action1->start Retry action2->end_node action3->end_node

Fig 1. Troubleshooting flowchart for precipitation issues.

Problem: My culture medium appears cloudy after adding my compound, but it doesn't look like a typical chemical precipitate. What could be the cause?

If the turbidity is not from your compound, consider these possibilities:

  • Bacterial or Fungal Contamination: Contamination can cause the medium to become cloudy. Check the culture under a microscope for any signs of microbial growth.

  • Salt Precipitation: Changes in temperature (e.g., moving cold media to a warm incubator) or pH can cause salts and other components within the culture medium itself, like calcium phosphate, to precipitate.[13][14] Ensure media is fully warmed before adding supplements or compounds.

  • Interaction with Serum Proteins: If you are using a serum-containing medium, the compound may be interacting with proteins, causing them to denature and precipitate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 338.38 g/mol ) using DMSO as a solvent.

Materials:

  • This compound powder

  • Anhydrous/Sterile DMSO

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 338.38 g/mol * 1000 mg/g = 3.38 mg

  • Weigh Compound: Carefully weigh out 3.38 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C.[9] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][10] Stock solutions in DMSO are typically stable for at least one month at -20°C.[4]

Protocol 2: Improving this compound Solubility via pH Adjustment

This protocol provides a method to test for and prepare a solubilized solution of this compound in an acidic buffer.

Materials:

  • This compound powder

  • 0.1 M Citrate Buffer (pH 4.0)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Stir plate and magnetic stir bars

  • pH meter

Procedure:

  • Solubility Test: Place 1 mg of this compound into two separate vials. Add 1 mL of pH 4.0 citrate buffer to one and 1 mL of pH 7.4 phosphate buffer to the other.

  • Equilibrate: Stir both vials at room temperature for 1 hour.

  • Observe: Visually compare the vials. As an alkaloid, this compound is expected to show significantly higher solubility in the acidic (pH 4.0) buffer.[6][8]

  • Prepare Solution (if compatible): If your experiment can tolerate a lower pH, prepare your desired concentration of this compound directly in a suitable acidic buffer.

  • Neutralization (Advanced): For applications requiring a neutral pH, one can dissolve this compound in an acidic solution first and then carefully neutralize it with a base (e.g., NaOH) just before use. This can create a supersaturated solution, but it may be unstable and prone to precipitation over time.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid inclusion complex that can be dissolved in water for experiments. It is suitable for preparing small batches in a lab setting.[15][16] We will use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an example due to its high aqueous solubility and common use.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/Water solution (1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. Calculate the mass of each component required. (Avg. MW of HP-β-CD is ~1460 g/mol ).

  • Add Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar.

  • Create Paste: Add a small amount of the ethanol/water solvent to the HP-β-CD and mix to form a smooth, uniform paste.

  • Incorporate Drug: Gradually add the weighed this compound powder to the paste.

  • Knead: Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should maintain a paste-like consistency; add a few more drops of solvent if it becomes too dry.[17]

  • Dry: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dry solid is the inclusion complex. It can be lightly ground into a fine powder, which should be more readily soluble in aqueous buffers or cell culture media than the parent compound.

Visualizations

G cluster_input Initial Assessment cluster_strategy Strategy Selection cluster_alternatives Alternative Methods start Poorly Soluble Compound (this compound) test_sol Test solubility in Water and DMSO start->test_sol decision Is DMSO compatible with the experiment? test_sol->decision dmso_path Use DMSO Co-Solvent (Prepare Stock Solution) decision->dmso_path Yes no_dmso Explore Alternatives decision->no_dmso No end_node Proceed with In Vitro Experiment dmso_path->end_node ph_path pH Adjustment (Test in acidic buffer) no_dmso->ph_path cd_path Cyclodextrin Complexation (Prepare inclusion complex) no_dmso->cd_path ph_path->end_node cd_path->end_node

Fig 2. General workflow for selecting a solubility enhancement strategy.

G cluster_system Aqueous Environment This compound This compound (Hydrophobic) Complex Soluble Inclusion Complex This compound->Complex Enters Cavity CD Cyclodextrin CD->Complex CD_cavity Hydrophobic Cavity CD_exterior Hydrophilic Exterior

Fig 3. Diagram of this compound forming an inclusion complex with cyclodextrin.

References

Technical Support Center: Overcoming Columbamine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Columbamine in cell culture media. The information provided is based on existing literature and general knowledge of isoquinoline alkaloid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

A1: this compound is a protoberberine isoquinoline alkaloid, a class of naturally occurring compounds with demonstrated biological activities, including anti-cancer properties.[1] Like many natural products, alkaloids can be susceptible to degradation in the aqueous, oxygen-rich, and biologically active environment of cell culture media. This instability can lead to a loss of the compound's activity, resulting in inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that can contribute to this compound degradation in cell culture media?

A2: While specific degradation pathways for this compound in cell culture media are not well-documented, factors known to affect the stability of related alkaloids like berberine include:

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the chemical stability of alkaloids.

  • Light: Exposure to light, especially UV light, can cause photodegradation of photosensitive compounds.

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) in the media can lead to oxidative degradation.

  • Enzymatic Degradation: Cells, particularly metabolically active cancer cells, can produce enzymes that may metabolize this compound. This compound is a known metabolite of berberine, suggesting it can be part of cellular metabolic pathways.[2]

  • Media Components: Interactions with components in the culture medium, such as serum proteins or metal ions, could potentially affect this compound's stability.

Q3: How can I prepare and store this compound stock solutions to maximize stability?

A3: To ensure the integrity of your this compound stock, follow these recommendations:

  • Solvent: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Handling: When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in the culture medium immediately before use. Minimize the exposure of the stock solution to light and air.

Troubleshooting Guide: Inconsistent Results with this compound

If you are experiencing inconsistent or weaker-than-expected results in your experiments with this compound, its instability in the culture medium may be a contributing factor. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: Decreased or No Biological Activity

Possible Cause: Degradation of this compound in the cell culture medium.

Solutions:

  • Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not store diluted this compound in culture media for extended periods.

  • Time-Course Experiment: Perform a time-course experiment to assess the duration of this compound's activity. Treat cells for varying lengths of time (e.g., 6, 12, 24, 48 hours) to determine if the effect diminishes over longer incubation periods.

  • Control for Media Degradation: Incubate this compound in complete cell culture medium (without cells) for the duration of your experiment. Then, use this "pre-incubated" medium to treat your cells and compare the results to cells treated with freshly prepared medium. A significant difference in activity suggests degradation in the medium.

Problem 2: High Variability Between Experiments

Possible Cause: Inconsistent degradation of this compound due to variations in experimental conditions.

Solutions:

  • Standardize Light Exposure: Protect your plates and solutions from light as much as possible. Use amber tubes for storage and minimize the time plates are outside the incubator.

  • Control for pH Changes: Ensure the pH of your culture medium is stable throughout the experiment. Use a properly buffered medium and monitor the color of the phenol red indicator.

  • Serum Lot Consistency: If using serum, be aware that different lots can have varying compositions of enzymes and other components that may affect this compound stability. If possible, use the same lot of serum for a series of related experiments.

Potential Stabilization Strategies

While specific stabilizers for this compound are not established, the following strategies, based on general knowledge of alkaloid chemistry, may help improve its stability in cell culture:

  • Use of Antioxidants: The inclusion of antioxidants in the culture medium could potentially mitigate oxidative degradation. However, it is crucial to first test the antioxidant for any confounding effects on your cells or its interaction with this compound.

  • Lowering Oxygen Tension: If your experimental setup allows, culturing cells at a lower oxygen tension (e.g., 5% O₂) may reduce oxidative stress on both the cells and the compound.

  • Serum-Free Media: If your cell line can be adapted to serum-free conditions, this may reduce enzymatic degradation from serum components.

Data on this compound Usage in Cell Culture

The following table summarizes the concentrations and treatment times of this compound used in published cell culture studies. This information can serve as a starting point for designing your experiments.

Cell Line(s)Concentration RangeTreatment DurationObserved EffectReference
HCT116, SW480, LoVo (Colon Cancer)20-40 µM24, 48, 72 hoursInhibition of proliferation, migration, and invasion; induction of apoptosis.[1]
HCT116 (Colon Cancer)20-40 µM8 and 16 hoursInhibition of Wnt/β-catenin signaling.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 338.38 g/mol .

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of sterile DMSO.

    • Vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for indirectly assessing the stability of this compound by observing its biological activity over time.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Cell viability assay (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Day 1: Cell Seeding

      • Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

    • Day 2: Treatment

      • Prepare a working solution of this compound in complete culture medium at the desired final concentration.

      • Group 1 (Fresh): Add the freshly prepared this compound solution to a set of wells.

      • Group 2 (Pre-incubated): At the same time, place a separate, cell-free plate or tube containing the this compound working solution in the incubator.

    • Day 3: Second Treatment and Viability Assay (24h endpoint)

      • Perform a cell viability assay on a set of wells from Group 1.

      • Add the "pre-incubated" this compound medium from Day 2 to a new set of wells (Group 2).

    • Day 4: Viability Assay (48h endpoint)

      • Perform a cell viability assay on the remaining wells from Group 1 and the wells from Group 2.

    • Data Analysis:

      • Compare the cell viability between cells treated with fresh this compound and pre-incubated this compound at the same time points. A significant decrease in the effect of the pre-incubated compound suggests instability.

Visualizations

Columbamine_Instability_Troubleshooting Troubleshooting Workflow for this compound Instability cluster_0 Observation cluster_1 Initial Checks cluster_2 Hypothesis: this compound Instability cluster_3 Troubleshooting Steps cluster_4 Advanced Strategies cluster_5 Outcome Inconsistent Results Inconsistent Results Check Protocol Review Experimental Protocol Inconsistent Results->Check Protocol Check Reagents Verify Reagent Quality Inconsistent Results->Check Reagents Check Cells Assess Cell Health Inconsistent Results->Check Cells Hypothesis Suspect this compound Degradation Check Protocol->Hypothesis Check Reagents->Hypothesis Check Cells->Hypothesis Fresh Prep Use Freshly Prepared Solutions Hypothesis->Fresh Prep Time Course Perform Time-Course Experiment Hypothesis->Time Course Protect from Light Minimize Light Exposure Hypothesis->Protect from Light Control pH Ensure Stable Media pH Hypothesis->Control pH Antioxidants Consider Antioxidant Co-treatment Hypothesis->Antioxidants Low O2 Culture at Lower Oxygen Tension Hypothesis->Low O2 Serum-Free Switch to Serum-Free Media Hypothesis->Serum-Free Consistent Results Consistent Results Fresh Prep->Consistent Results Time Course->Consistent Results Protect from Light->Consistent Results Control pH->Consistent Results Antioxidants->Consistent Results Low O2->Consistent Results Serum-Free->Consistent Results

Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by this compound instability.

Columbamine_Signaling_Pathway Simplified Wnt/β-catenin Signaling Pathway Inhibition by this compound This compound This compound Inhibition This compound->Inhibition Wnt Signaling Wnt Signaling Pathway Beta-catenin β-catenin Wnt Signaling->Beta-catenin stabilizes TCF/LEF TCF/LEF Transcription Factors Beta-catenin->TCF/LEF activates Gene Expression Target Gene Expression (Proliferation, Migration) TCF/LEF->Gene Expression promotes Inhibition->Wnt Signaling Experimental_Workflow Experimental Workflow for Assessing this compound Stability cluster_0 Preparation cluster_1 Treatment Groups cluster_2 Incubation and Analysis cluster_3 Data Interpretation Seed Cells Seed Cells in 96-well Plate Prepare this compound Prepare this compound Working Solution Seed Cells->Prepare this compound Group 1 Group 1: Treat with Fresh this compound Prepare this compound->Group 1 Group 2 Group 2: Pre-incubate this compound in Media Prepare this compound->Group 2 Incubate 24h Incubate for 24h Group 1->Incubate 24h Group 2->Incubate 24h at the same time Incubate 48h Incubate for 48h Incubate 24h->Incubate 48h Viability Assay Perform Cell Viability Assay Incubate 24h->Viability Assay for Group 1 Incubate 48h->Viability Assay for both groups Compare Results Compare Viability of Group 1 vs. Group 2 Viability Assay->Compare Results Conclusion Decreased effect in Group 2 suggests instability Compare Results->Conclusion

References

Troubleshooting poor peak shape in the LC-MS analysis of Columbamine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Columbamine.

Section 1: Frequently Asked Questions (FAQs) for Poor Peak Shape

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for this compound and other basic, amine-containing compounds.[1] It is characterized by an asymmetrical peak where the latter half is broader than the front half.[2] The primary cause is secondary-site interactions between the positively charged this compound molecule and negatively charged residual silanol groups on the surface of silica-based LC columns.[1][3] This interaction provides an additional retention mechanism beyond the intended reversed-phase partitioning, causing some molecules to elute later and resulting in a "tail".[4]

Other potential causes for tailing that can affect some or all peaks in a chromatogram include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[5]

  • Column Contamination : Accumulation of contaminants on the column inlet or frit can create active sites for interaction.[1][6]

  • Extra-column Volume : Excessive volume from tubing or fittings can cause peak broadening and tailing.[5]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can indicate specific problems.[2][7] Potential causes include:

  • Sample Overload/Saturation : The concentration of the sample is too high for the column to handle, causing the excess molecules to travel faster through the column.[2]

  • Poor Sample Solubility : If this compound is not fully dissolved in the sample solvent or precipitates upon injection into the mobile phase, peak fronting can occur.[2]

  • Column Collapse or Void : A physical change or void in the column packing bed can lead to a distorted flow path and fronting peaks.[2][8]

Q3: What causes my this compound peak to split or show a shoulder?

Split or shouldered peaks can arise from several chemical or physical issues within the LC system.

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the peak to distort or split.[2][3] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.[9]

  • Partially Blocked Column Frit : Particulates from the sample or system can clog the inlet frit of the column, leading to a disturbed sample band and split peaks for all analytes.[2][6]

  • Column Void : A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[6][8]

  • Co-elution : The shoulder may be an impurity that is not fully resolved from the main this compound peak.[10]

Section 2: Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Troubleshooting of Peak Tailing

If you observe peak tailing for this compound, follow this systematic approach to diagnose and resolve the issue.

  • Assess the Scope : Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.

    • All Peaks Tailing : This often points to a system-wide or column-wide issue like a bad column, a partially plugged frit, or extra-column volume effects.[5]

    • Only this compound Tailing : This strongly suggests a chemical interaction between the basic analyte and the stationary phase.[3]

  • Optimize the Mobile Phase :

    • Lower the pH : Since this compound is a basic alkaloid, secondary interactions with silanols are a likely cause.[1][11] Adding a volatile acid like formic acid (typically 0.1%) to the mobile phase will lower the pH.[12] At a low pH (around 2.5-3), the residual silanol groups on the silica surface are protonated (neutral), minimizing the ionic interaction with the positively charged this compound.[2][3]

    • Add a Buffer : Incorporate a volatile buffer such as ammonium formate or ammonium acetate (5-10 mM) into the mobile phase.[13][14] The ammonium ions will compete with this compound for the active silanol sites, effectively shielding the analyte from these secondary interactions.[1]

  • Review the Column and Sample Load :

    • Reduce Injection Mass : Decrease the injection volume or the sample concentration to check for column overload. If the peak shape improves, mass overload was a contributing factor.[5]

    • Evaluate Column Type : If using an older "Type A" silica column, tailing for basic compounds is common.[4] Switching to a modern, high-purity, end-capped "Type B" silica column can significantly improve peak shape.[2][4] Columns with alternative stationary phases (e.g., Phenyl, mixed-mode) or those designed for high pH stability can also provide better results.[15][16][17]

  • Perform System Maintenance :

    • Check Connections : Ensure all fittings are properly made and that there is no dead volume.[3]

    • Flush the Column : If contamination is suspected, flush the column according to the manufacturer's instructions.[18]

    • Use a Guard Column : A guard column can protect the analytical column from particulates and strongly retained compounds, extending its life and preserving performance.[6]

Protocol 1: Mobile Phase Optimization for this compound Analysis

This protocol outlines a stepwise approach to optimize the mobile phase to achieve a symmetrical peak shape for this compound.

Objective : To eliminate peak tailing by modifying the mobile phase composition.

Materials :

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN) or methanol (MeOH)

  • Mobile phase modifiers: Formic acid (FA), Ammonium formate (AF)

Procedure :

  • Establish a Baseline :

    • Prepare a mobile phase of A: Water and B: ACN.

    • Run your standard gradient method and acquire data for a this compound standard.

    • Observe the baseline peak shape. Note the asymmetry factor or tailing factor.

  • Step 1: Acidify the Mobile Phase :

    • Prepare fresh mobile phase A: Water + 0.1% Formic Acid and B: ACN + 0.1% Formic Acid.

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Inject the this compound standard and acquire data.

    • Compare the peak shape to the baseline. Tailing should be reduced.

  • Step 2: Introduce a Buffer :

    • If tailing persists, prepare mobile phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid and B: ACN with 10 mM Ammonium Formate + 0.1% Formic Acid. The formic acid is used to adjust the final pH.

    • Equilibrate the column thoroughly.

    • Inject the standard and acquire data.

    • The combination of a buffer and low pH is often highly effective at producing symmetrical peaks for basic compounds.[1]

  • Analysis :

    • Compare the peak asymmetry, retention time, and signal intensity from each step.

    • Select the mobile phase composition that provides the best peak shape without significantly compromising MS sensitivity. Formic acid and ammonium formate are common choices as they are volatile and compatible with mass spectrometry.[13]

Section 3: Data and Visualizations

Quantitative Data Summary

Table 1: Common Mobile Phase Modifiers for LC-MS Analysis of Basic Compounds

ModifierTypical ConcentrationPurposeMS Compatibility
Formic Acid 0.05 - 0.2%Lowers pH to suppress silanol ionization, provides protons for positive mode ESI.[16]Excellent
Acetic Acid 0.05 - 0.2%Lowers pH, alternative to formic acid.Good
Ammonium Formate 5 - 20 mMActs as a buffer, provides ions to shield silanols.[13]Excellent
Ammonium Acetate 5 - 20 mMActs as a buffer, useful for pH control near neutral.[14]Excellent
Heptafluorobutyric acid (HFBA) 0.05 - 0.1%Strong ion-pairing agent, can significantly improve peak shape but may cause ion suppression.[16][19]Moderate
Triethylamine (TEA) 0.1 - 0.5%Mobile phase additive used to block silanol sites, but it is not volatile and will suppress MS signal.[15]Poor (Not for MS)

Table 2: General Characteristics of LC Columns for Basic Analytes

Column TypeDescriptionAdvantages for this compoundDisadvantages
High-Purity Silica C18 (End-capped) Type B silica with minimal metal content and residual silanols.[4]Reduced peak tailing compared to older columns.May still show some tailing without mobile phase optimization.
Phenyl Phase Stationary phase with phenyl groups.Offers alternative selectivity (π-π interactions) which can improve peak shape for aromatic alkaloids.[20]May be less retentive than C18.
Embedded Polar Group (PEG) C18 chains with a polar group embedded near the silica surface.Shields silanols, improving peak shape for bases. Stable in highly aqueous mobile phases.[21]Selectivity can differ significantly from standard C18.
Mixed-Mode Contains both reversed-phase and ion-exchange functionalities.[17]Can provide excellent retention and peak shape for charged analytes.[17]Method development can be more complex.
High pH Stable (e.g., Hybrid Silica) Designed to be stable at pH > 8.Allows analysis at high pH where basic compounds are neutral, eliminating tailing from silanol interactions.Requires high pH compatible mobile phases and LC system.[15]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Which Peak(s) are Affected? start->q1 tailing_path Only this compound Peak (Likely Chemical Interaction) q1->tailing_path Only One all_peaks_path All Peaks in Chromatogram (Likely System/Physical Issue) q1->all_peaks_path All solution1 1. Lower Mobile Phase pH (e.g., 0.1% Formic Acid) 2. Add Buffer (e.g., 10mM Ammonium Formate) tailing_path->solution1 q2 Check for Overload: Reduce Sample Concentration all_peaks_path->q2 q2->solution1 Shape Improves system_issues Check for Physical Problems: - Column Void/Damage - Blocked Frit - Leaks / Dead Volume q2->system_issues Shape Still Poor solution2 Replace Column & Use Guard Column system_issues->solution2 solution3 Check/Remake Fittings Use Shorter/Narrower Tubing system_issues->solution3

Caption: Troubleshooting workflow for poor LC-MS peak shape.

Secondary_Interaction cluster_0 Scenario 1: Unmodified Mobile Phase cluster_1 Scenario 2: Optimized Mobile Phase columbamine1 This compound (Positive Charge) silanol1 Silica Surface (Negative Silanol Site) columbamine1->silanol1 Attraction tailing Strong Ionic Interaction = Peak Tailing silanol1->tailing columbamine2 This compound (Positive Charge) silanol2 Silica Surface (Shielded/Neutralized Site) columbamine2->silanol2 No Interaction good_peak Interaction Blocked = Symmetrical Peak silanol2->good_peak buffer Buffer Cations (NH4+) or Low pH (H+) buffer->silanol2 Shields/Protonates

Caption: Mitigation of secondary silanol interactions.

References

Technical Support Center: Enhancing the Bioavailability of Columbamine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Columbamine for in vivo experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a protoberberine alkaloid, a class of natural compounds known for their diverse pharmacological activities. However, like many other alkaloids, this compound is expected to have low oral bioavailability. This is primarily due to factors such as poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by transporters like P-glycoprotein (P-gp), which actively pumps the compound out of cells.[1][2][3] Low bioavailability can lead to sub-therapeutic concentrations in the bloodstream and at the target site, making it difficult to achieve desired pharmacological effects in in vivo experiments.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

Several strategies can be employed to overcome the challenges of low oral bioavailability for compounds like this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption.[4][5][6][7]

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: P-gp is a major efflux pump that limits the absorption of many drugs. Co-administering this compound with a P-gp inhibitor can increase its intracellular concentration and systemic absorption.[8]

  • Structural Modification: While more complex, modifying the chemical structure of this compound to create more soluble or permeable analogs is another approach.

  • Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of the drug.

Q3: Are there any available pharmacokinetic data for this compound or similar compounds?

While specific pharmacokinetic data for this compound is limited in publicly available literature, data for demethyleneberberine, a metabolite of the closely related and well-studied alkaloid berberine, can provide valuable insights. A study in rats and mice showed that demethyleneberberine has an oral bioavailability ranging from 4.47% to 5.94%.[9] The plasma concentration typically peaks within the first hour after oral administration, indicating rapid absorption, but it is also cleared quickly from the plasma.[9] Given that this compound is also a metabolite of berberine, its pharmacokinetic profile is likely to share some similarities.[10]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low and variable drug levels in plasma after oral administration. Poor aqueous solubility of this compound.Formulate this compound into a nanosuspension, liposomes, or solid lipid nanoparticles (SLNs) to improve dissolution rate and solubility.[4][5][6]
High first-pass metabolism.Co-administer with an inhibitor of cytochrome P450 enzymes (if the specific metabolizing enzymes are identified). Alternatively, nanoformulations can partially protect the drug from metabolic enzymes.[1][3]
P-glycoprotein (P-gp) mediated efflux.Co-administer this compound with a known P-gp inhibitor. Some formulation excipients also have P-gp inhibitory effects.[8]
Inconsistent results between different batches of nanoformulations. Variability in particle size and encapsulation efficiency.Strictly control the preparation parameters such as temperature, stirring speed, and sonication time. Thoroughly characterize each batch for particle size, polydispersity index (PDI), and encapsulation efficiency.
Instability of the nanoformulation.Optimize the formulation with stabilizing agents. For liposomes, cholesterol can improve membrane rigidity. For SLNs, appropriate surfactant selection is crucial. Store formulations under recommended conditions (e.g., 4°C) and check for aggregation or drug leakage before use.
Difficulty in achieving a high drug loading in nanoformulations. Poor affinity of this compound for the lipid matrix.Screen different lipids (for SLNs) or phospholipid compositions (for liposomes) to find a matrix with better compatibility with this compound. The pH of the aqueous phase during preparation can also influence the encapsulation of ionizable drugs.
Drug precipitation during formulation.Ensure the drug is fully dissolved in the organic solvent or molten lipid before the emulsification step. The rate of addition of the phases can also be optimized to prevent premature drug precipitation.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of demethyleneberberine in rats and mice after oral and intravenous administration, which can serve as a reference for what to expect with this compound.[9]

SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Rat Oral201.83 ± 0.410.08 ± 0.001.83 ± 0.425.92 ± 1.37
Oral403.17 ± 0.510.08 ± 0.003.32 ± 0.695.42 ± 1.12
Intravenous2103.33 ± 15.820.03 ± 0.0030.67 ± 3.43-
Mouse Oral4011.00 ± 2.160.25 ± 0.0013.50 ± 2.194.47 ± 0.72
Intravenous2373.33 ± 45.090.03 ± 0.00151.00 ± 19.34-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other poorly soluble alkaloids and can be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Organic solvent (e.g., ethanol, acetone)

  • Purified water

Procedure (Hot Homogenization Method):

  • Preparation of Lipid Phase: Dissolve this compound and the chosen solid lipid in an organic solvent. Heat the mixture to 5-10°C above the melting point of the lipid with constant stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles at a defined pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method, which is widely used for encapsulating both hydrophilic and lipophilic drugs.[11][12]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of a novel this compound formulation.

Animals:

  • Male Sprague-Dawley rats or BALB/c mice.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (with free access to water) before drug administration.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., SLNs or liposomes) orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of free this compound in a suitable vehicle intravenously via the tail vein at a lower dose to serve as a reference for bioavailability calculation.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Visualizations

Signaling Pathways

This compound has been shown to exert its effects through various signaling pathways. Below are diagrams of two key pathways implicated in its anti-cancer activity.

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Destruction_Complex->Beta_Catenin Phosphorylation for degradation This compound This compound This compound->Beta_Catenin Inhibits accumulation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

PTEN_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->pAKT Inhibits phosphorylation

Caption: PTEN/AKT signaling pathway and the inhibitory role of this compound.

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_data Data Analysis select_method Select Enhancement Strategy (e.g., SLNs, Liposomes) prepare_formulation Prepare this compound Formulation select_method->prepare_formulation characterize Characterize Formulation (Size, EE%, etc.) prepare_formulation->characterize animal_model Select Animal Model (e.g., Rats, Mice) characterize->animal_model dosing Administer Formulation (Oral & IV groups) animal_model->dosing sampling Collect Blood Samples at Time Points dosing->sampling analysis Analyze Plasma Concentration (LC-MS/MS) sampling->analysis pk_params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_params bioavailability Determine Absolute Oral Bioavailability pk_params->bioavailability

Caption: Workflow for enhancing and evaluating this compound's bioavailability.

References

Dealing with autofluorescence interference in Columbamine cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence interference in cellular assays involving Columbamine.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound assays?

Autofluorescence is the natural fluorescence emitted by cells and tissues when they are excited by light.[1] This intrinsic fluorescence can originate from various endogenous molecules such as NADH, riboflavin, collagen, and elastin.[2][3] Additionally, common experimental procedures like aldehyde-based fixation (e.g., using formaldehyde or glutaraldehyde) can induce autofluorescence.[4][5] If the autofluorescence signal overlaps with the fluorescence of your compound of interest, it can mask the true signal, leading to inaccurate quantification and false-positive results.[1]

Q2: I don't have spectral data for this compound. In what range can I expect it to fluoresce?

While specific excitation and emission spectra for this compound are not widely published, it is a berberine alkaloid.[6][7] Its parent compound, berberine, exhibits excitation maxima around 345-356 nm and 416 nm, with an emission maximum in the range of 540-556 nm.[2][4][8][9] This places this compound's likely fluorescence in the green-yellow region of the spectrum, a common range for cellular autofluorescence.[3]

Q3: How can I confirm that what I'm seeing is autofluorescence and not a specific signal from this compound?

To determine if you have an autofluorescence issue, you should prepare a control sample of your cells that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization).[2][10] When you image this unstained control using the same filter sets and exposure times as your experimental samples, any signal you detect is likely due to autofluorescence.[3]

Q4: Can my cell culture media contribute to the background fluorescence?

Yes, components in cell culture media can be a significant source of fluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS) are known to increase background fluorescence. For live-cell imaging, consider using a medium that is free of these components.[11]

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring my this compound signal.

High background can be tackled through several strategies, ranging from simple changes in your experimental protocol to chemical and computational solutions.

1. Optimization of Experimental Protocol

Minor adjustments to your sample preparation can significantly reduce autofluorescence.

  • Choice of Fixative: Aldehyde fixatives like glutaraldehyde and formaldehyde are known to induce autofluorescence.[5] If your experiment allows, consider switching to an organic solvent fixative such as ice-cold methanol or ethanol.[2][11] If you must use an aldehyde fixative, use the lowest possible concentration and the shortest fixation time that still preserves your cellular morphology.[4][5]

  • Removal of Dead Cells: Dead cells are often more autofluorescent than live cells.[2] For suspension cells, dead cells can be removed by low-speed centrifugation or a Ficoll gradient.[12] For all assays, including a viability dye in your panel allows you to gate out dead cells during analysis.

  • Red Blood Cell Lysis: The heme groups in red blood cells are a source of autofluorescence.[4] If working with whole blood, ensure complete lysis of red blood cells and wash the cell pellet thoroughly to remove hemoglobin. For tissue samples, perfusion with PBS before fixation can remove red blood cells.[4]

Workflow for Initial Autofluorescence Troubleshooting

Caption: A decision-making workflow for identifying and addressing autofluorescence through protocol optimization.

2. Chemical Quenching of Autofluorescence

If optimizing your protocol is insufficient, chemical quenching agents can be used to reduce autofluorescence.

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin and other sourcesEffective in multiple tissue types, easy to prepare.[5][13]Can introduce background in the red and far-red channels.[11][12]
Trypan Blue Broad spectrumCan be used in flow cytometry for fixed and permeabilized cells.[14]Has its own fluorescence in the far-red region.[14]
Sodium Borohydride Aldehyde-induced autofluorescenceSpecifically targets fixative-induced background.[2][4]Results can be variable.[4][5]
Commercial Reagents (e.g., TrueVIEW, TrueBlack) TrueVIEW: Collagen, elastin, RBCs.[13] TrueBlack: Primarily lipofuscin.[13]Optimized formulations, can be more specific than traditional dyes.Higher cost.

Protocol: Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted for cultured cells on coverslips.

  • Preparation of Sudan Black B Solution (0.1% w/v):

    • Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol.

    • Stir or shake overnight in the dark to ensure complete dissolution.[5]

    • Filter the solution through a 0.2 µm filter before use.

  • Staining Procedure:

    • Complete your standard immunofluorescence or chemical staining protocol, including washes after the final secondary antibody or fluorescent probe incubation.

    • Incubate the coverslips with the 0.1% Sudan Black B solution for 10-15 minutes at room temperature in the dark.[5][15] The optimal incubation time may need to be determined empirically for your specific cell type.

    • Wash the coverslips thoroughly with PBS or another suitable buffer (e.g., three washes of 5 minutes each) to remove excess Sudan Black B.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Note: Avoid using detergents in wash steps after Sudan Black B treatment, as this can remove the quencher from the tissue.[5]

Issue 2: My this compound signal is weak and still difficult to distinguish from the background.

When the signal-to-noise ratio is low, computational methods can be employed to digitally separate the specific signal from the autofluorescence.

1. Background Subtraction

This is a common image processing technique where the background fluorescence is estimated and subtracted from the image.[16]

  • Method: A simple approach is to acquire an image of an area on your coverslip that does not contain any cells. The average pixel intensity of this "background" image can then be subtracted from your experimental images.[1][14] More sophisticated methods involve fitting a surface to the background of the image containing cells and subtracting this surface.[16][17]

  • When to Use: This method is most effective when the autofluorescence is relatively uniform across the field of view.

2. Spectral Unmixing

This powerful technique is used when you have spectrally overlapping fluorophores, including autofluorescence. It treats autofluorescence as a separate "fluorophore" with its own unique emission spectrum.[18][19]

  • Method: To perform spectral unmixing, you need a spectral confocal microscope or a flow cytometer with spectral capabilities. You will need to acquire a "reference spectrum" for each fluorophore in your sample, as well as a reference spectrum for the autofluorescence (from your unstained control).[18][20] The software then uses these reference spectra to calculate the contribution of each component to the total fluorescence signal in every pixel of your image.[19]

  • When to Use: This is the method of choice when you have significant spectral overlap between this compound and the autofluorescence, or when the autofluorescence is not uniform across your sample.[20]

Signaling Pathway for Autofluorescence Correction Strategy

cluster_0 Problem Assessment cluster_1 Correction Method cluster_2 Required Controls Start Low Signal-to-Noise Ratio Uniformity Is Autofluorescence Uniform? Start->Uniformity BG_Subtract Perform Background Subtraction Uniformity->BG_Subtract Yes Spectral_Unmix Perform Spectral Unmixing Uniformity->Spectral_Unmix No / Significant Spectral Overlap BG_Image Acquire Background Image (Cell-free region) BG_Subtract->BG_Image AF_Spectrum Acquire Autofluorescence Reference Spectrum (Unstained Control) Spectral_Unmix->AF_Spectrum Result Improved Signal Clarity BG_Image->Result AF_Spectrum->Result

Caption: A logical diagram illustrating the choice between background subtraction and spectral unmixing based on the nature of the autofluorescence.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively identify, manage, and reduce the interference of autofluorescence in their this compound cellular assays, leading to more accurate and reliable experimental data.

References

Method validation for the quantitative analysis of Columbamine in herbal formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantitative Analysis of Columbamine in Herbal Formulations

This technical support center provides guidance for researchers, scientists, and drug development professionals on method validation for the quantitative analysis of this compound in herbal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating a quantitative HPLC method for this compound analysis?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like impurities, excipients, or matrix effects from the herbal formulation.[1]

  • Linearity: Establishing a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1][2]

  • Accuracy: Ensuring the closeness of the measured results to the true value, often expressed as percent recovery.[1]

  • Precision: This includes repeatability (intra-assay precision) and intermediate precision (variations within the lab, e.g., different days or analysts).[2]

  • Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified.[2]

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[2]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.

  • System Suitability: A test to ensure the chromatographic system is performing adequately for the analysis.[1]

Q2: How do I select an appropriate HPLC column for this compound analysis?

A2: For the analysis of alkaloids like this compound, a reversed-phase C18 or C8 column is commonly used. A study on the simultaneous analysis of several alkaloids, including this compound, successfully utilized a Phenomenex Luna®, 5 µm-C8 analytical column.[3][4] The choice of column will also depend on the specific herbal matrix and potential interfering compounds.

Q3: What is a typical mobile phase for this compound analysis?

A3: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is common. For example, a gradient of acetonitrile and water with 0.1% formic acid has been used.[5]

Q4: How can I address matrix effects in my herbal formulation samples?

A4: Matrix effects can be a significant challenge in the analysis of herbal formulations.[5] Strategies to mitigate these effects include:

  • Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

  • Standard Addition Method: This involves adding known amounts of the standard to the sample to determine the analyte concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Presence of interfering compounds- Replace the column- Adjust the mobile phase pH to ensure this compound is in a single ionic form- Reduce the injection volume or sample concentration- Improve sample preparation to remove interferences
Inconsistent Retention Times - Fluctuations in mobile phase composition- Inadequate column equilibration- Leaks in the HPLC system- Temperature fluctuations- Ensure proper mixing and degassing of the mobile phase- Increase the column equilibration time between injections- Check for and repair any leaks in the system- Use a column oven to maintain a consistent temperature
Low Recovery/Accuracy - Incomplete sample extraction- Degradation of this compound during sample preparation- Inaccurate standard preparation- Matrix effects- Optimize the extraction procedure (e.g., solvent, time, temperature)- Protect the sample from light and heat, and analyze promptly- Verify the purity and concentration of the reference standard- Employ strategies to mitigate matrix effects (see FAQ Q4)
High RSD in Precision Studies - Inconsistent sample preparation- Variability in injection volume- Unstable HPLC system- Standardize the sample preparation workflow- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe- Perform system suitability tests to confirm system stability

Experimental Protocols

The following are detailed methodologies for key validation experiments based on a published UHPLC-PDA method for this compound.[3][4][6]

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of components that may be expected to be present.

  • Methodology:

    • Analyze a blank herbal matrix sample (without this compound) to check for any interfering peaks at the retention time of this compound.

    • Analyze a solution of the this compound reference standard.

    • Analyze a spiked sample of the herbal matrix with the this compound reference standard.

    • Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.

2. Linearity

  • Objective: To establish the range over which the analytical response is directly proportional to the concentration of this compound.

  • Methodology:

    • Prepare a stock solution of the this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.16 to 10 µg/mL).[3]

    • Inject each calibration standard in triplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Methodology:

    • Prepare a blank herbal matrix sample.

    • Spike the blank matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Prepare and analyze each concentration level in triplicate.

    • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-day Precision):

      • Prepare six independent samples of the herbal formulation at the same concentration.

      • Analyze the samples on the same day under the same operating conditions.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of six independent samples on a different day with a different analyst or on different equipment.

      • Calculate the RSD of the results.

    • The RSD for both repeatability and intermediate precision should typically be ≤ 2%.[5]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Methodology (based on the calibration curve):

    • Calculate the standard deviation of the response (σ) from the linear regression of the calibration curve.

    • Determine the slope (S) of the calibration curve.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • A reported LOD for this compound is 0.035 µg/mL.[3][4][6]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
RSD of Peak Area (n=6)≤ 2.0%

Table 2: Summary of Validation Parameters for this compound Analysis

ParameterResultAcceptance Criteria
Linearity Range 0.16 - 10 µg/mL[3]-
Coefficient of Determination (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
LOD 0.035 µg/mL[3][4][6]-
LOQ 0.115 µg/mL (Calculated)-

Visualizations

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Analytical Objective SelectMethod Select Analytical Method (e.g., HPLC) DefineObjective->SelectMethod Specificity Specificity SelectMethod->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability DataAnalysis Data Analysis & Documentation SystemSuitability->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Workflow for analytical method validation.

TroubleshootingDecisionTree Start Chromatographic Issue Identified CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem PeakShape Poor Peak Shape? CheckSystem->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Sol_PeakShape Adjust Mobile Phase pH Check for Column Overload Improve Sample Prep PeakShape->Sol_PeakShape Yes Response Low/High Response? RetentionTime->Response No Sol_RetentionTime Check Mobile Phase Prep Ensure Column Equilibration Check for Leaks RetentionTime->Sol_RetentionTime Yes Sol_Response Verify Standard/Sample Prep Check Injection Volume Inspect Detector Response->Sol_Response Yes

Caption: Decision tree for HPLC troubleshooting.

ValidationParameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Specificity Specificity Robustness Robustness MethodValidation Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->Specificity MethodValidation->Robustness

Caption: Interrelationship of validation parameters.

References

Preventing Columbamine precipitation in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Columbamine to prevent precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[1]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: this compound has a solubility of at least 23 mg/mL (approximately 67.97 mM) in DMSO. To minimize the risk of precipitation, it is advisable to prepare stock solutions at or below this concentration.

Q3: How should this compound stock solutions be stored?

A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is also recommended to protect the solution from light.

Q4: Is it necessary to aliquot this compound stock solutions?

A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution undergoes, which can help prevent precipitation and degradation of the compound.[2]

Q5: Can I store my this compound stock solution at room temperature?

A5: No, it is not recommended to store this compound stock solutions at room temperature for extended periods. Storage at -20°C or -80°C is crucial for maintaining the stability and preventing degradation of the compound.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides potential causes and solutions for this compound precipitation in stock solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dissolving Concentration exceeds solubility limit. - Ensure the concentration of your stock solution does not exceed 23 mg/mL (67.97 mM) in DMSO. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Precipitate appears after storage Improper storage temperature. - Store the stock solution at -20°C or -80°C.[2] - Avoid storing at 4°C or room temperature.
Precipitate forms after one or more freeze-thaw cycles Compound instability due to repeated temperature changes. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] - If multiple uses from one vial are necessary, allow the entire vial to thaw completely and gently vortex before use.
Precipitate forms when diluting the stock solution in aqueous media Poor aqueous solubility of this compound. - Perform dilutions in a stepwise manner to avoid rapid changes in solvent polarity. - Ensure the final concentration of DMSO in the working solution is kept low (typically <0.5%) to avoid cell toxicity.[3]
Precipitate forms over time in diluted aqueous solutions pH of the aqueous medium. - The solubility of alkaloids like this compound can be pH-dependent. Ensure the pH of your final working solution is compatible with maintaining solubility. While specific data for this compound is limited, many alkaloids are more soluble in acidic conditions.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 338.38 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.38 mg of this compound (10 mmol/L * 0.001 L * 338.38 g/mol = 0.00338 g or 3.38 mg).

    • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C and sonicate for a few minutes to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.

    • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.[2]

Visualizations

This compound Signaling Pathways

Columbamine_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/AKT Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin PI3K PI3K This compound->PI3K p38 p38 This compound->p38 ERK1_2 ERK1/2 This compound->ERK1_2 AMPK AMPK This compound->AMPK Wnt_Ligand Wnt Frizzled Frizzled Wnt_Ligand->Frizzled LRP5_6 LRP5/6 Wnt_Ligand->LRP5_6 Dvl Dvl Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR

Caption: this compound inhibits the Wnt/β-catenin, PI3K/AKT, and MAPK pathways, and activates the AMPK pathway.[2][4][5]

Experimental Workflow for Preparing and Storing this compound Stock Solution

Columbamine_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (≤ 23 mg/mL) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Warm to 37°C and Sonicate check_dissolution->sonicate No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes sonicate->vortex label_vials Label Vials aliquot->label_vials store Store at -20°C or -80°C label_vials->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

Validation & Comparative

Comparative Analysis of the Anticancer Activity of Columbamine and Berberine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental data on the anticancer properties of two structurally similar isoquinoline alkaloids, Columbamine and Berberine. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the signaling pathways they modulate in various cancer models.

Introduction

This compound and Berberine are natural isoquinoline alkaloids predominantly found in plants of the Berberis and Coptis genera. Both compounds have garnered significant attention in cancer research due to their demonstrated cytotoxic and antitumor properties. Their structural similarities and shared origin make a comparative analysis essential for researchers in drug discovery and oncology to delineate their respective potential as therapeutic agents. This guide aims to provide a detailed, data-driven comparison of their anticancer activities, supported by experimental protocols and visual representations of their molecular mechanisms.

Comparative Anticancer Activity: In Vitro Studies

The in vitro anticancer efficacy of this compound and Berberine has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Comparative IC50 Values of this compound and Berberine in Various Cancer Cell Lines
Cancer TypeCell LineThis compound IC50 (µM)Berberine IC50 (µM)Reference
Colon Cancer HCT116Dose-dependent inhibition (20-40 µM)52.37 ± 3.45[1][2]
SW480Dose-dependent inhibition-[1]
LoVoDose-dependent inhibition-[1]
HT29-11.9[3]
Hepatocellular Carcinoma SMMC7721Dose-dependent suppression-[4]
HepG2Dose-dependent suppression-[4]
Hep3BDose-dependent suppression-[4]
Glioma SHG44Dose-dependent inhibition-[5]
U251Dose-dependent inhibition-[5]
Breast Cancer MCF-7-272.15 ± 11.06[2]
T47D-25[6]
MDA-MB-231-16.7[7]
Oral Squamous Cell Carcinoma Tca8113-218.52 ± 18.71[2]
Nasopharyngeal Carcinoma CNE2-249.18 ± 18.14[2]
Cervical Carcinoma HeLa-245.18 ± 17.33[2]

Note: While specific IC50 values for this compound are not consistently reported in the available literature, studies demonstrate its dose-dependent inhibitory effects in the low micromolar range.

Mechanisms of Anticancer Action

Both this compound and Berberine exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce apoptosis in colon cancer cells by upregulating the expression of pro-apoptotic proteins such as cleaved caspase-3, PARP, and BAD, while downregulating the anti-apoptotic protein Bcl-2[1]. In hepatocellular carcinoma, it also promotes apoptosis, as evidenced by increased levels of cleaved Caspase 3 and PARP[4].

Berberine induces apoptosis across a wider range of cancer cell lines. A common mechanism involves the modulation of the Bcl-2 family of proteins, specifically by increasing the expression of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2[2]. This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of the caspase cascade[2].

Table 2: Comparison of Effects on Key Apoptotic Proteins
ProteinEffect of this compoundEffect of Berberine
Caspase-3 Upregulation of cleaved formUpregulation of cleaved form
PARP Upregulation of cleaved formUpregulation of cleaved form
Bax -Upregulation
Bcl-2 DownregulationDownregulation
BAD Upregulation-
Cell Cycle Arrest

Berberine has been extensively reported to induce cell cycle arrest at different phases, depending on the cancer cell type and the concentration of the compound. It can cause G0/G1 phase arrest in some cell lines and G2/M phase arrest in others[2]. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Information regarding the specific effects of This compound on cell cycle progression is less detailed in the currently available literature.

Modulation of Signaling Pathways

The anticancer activities of this compound and Berberine are mediated by their interaction with various intracellular signaling pathways that are often dysregulated in cancer.

This compound has been shown to inhibit the following pathways:
  • Wnt/β-catenin Signaling Pathway: In colon cancer, this compound treatment leads to the suppression of this pathway, which is crucial for cancer cell proliferation and survival[1].

  • PI3K/AKT Signaling Pathway: In hepatocellular carcinoma and glioma, this compound exerts its anticancer effects by downregulating the PI3K/AKT pathway[4][5].

  • MAPK/ERK Signaling Pathway: In hepatocellular carcinoma, this compound has been observed to inhibit the p38 and ERK1/2 MAPK signaling pathways[4].

Berberine affects a broader range of signaling pathways, including:
  • PI3K/AKT/mTOR Signaling Pathway: This is a central pathway in many cancers, and Berberine has been shown to inhibit its components.

  • Wnt/β-catenin Signaling Pathway: Similar to this compound, Berberine can also suppress this pathway.

  • MAPK/ERK Signaling Pathway: Berberine is known to modulate this pathway, impacting cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Berberine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound or Berberine and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or Berberine for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or Berberine.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Berberine, as well as a general experimental workflow.

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound or Berberine start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle western_blot Protein Expression (Western Blot) assays->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion signaling_pathways cluster_this compound This compound cluster_berberine Berberine This compound This compound Wnt_Beta_Catenin_C Wnt/β-catenin This compound->Wnt_Beta_Catenin_C inhibits PI3K_AKT_C PI3K/AKT This compound->PI3K_AKT_C inhibits MAPK_ERK_C MAPK/ERK This compound->MAPK_ERK_C inhibits Apoptosis_C Apoptosis This compound->Apoptosis_C induces Proliferation_Inhibition_C Proliferation Inhibition Wnt_Beta_Catenin_C->Proliferation_Inhibition_C PI3K_AKT_C->Proliferation_Inhibition_C MAPK_ERK_C->Proliferation_Inhibition_C Berberine Berberine Wnt_Beta_Catenin_B Wnt/β-catenin Berberine->Wnt_Beta_Catenin_B inhibits PI3K_AKT_mTOR_B PI3K/AKT/mTOR Berberine->PI3K_AKT_mTOR_B inhibits MAPK_ERK_B MAPK/ERK Berberine->MAPK_ERK_B inhibits Apoptosis_B Apoptosis Berberine->Apoptosis_B induces Cell_Cycle_Arrest_B Cell Cycle Arrest Berberine->Cell_Cycle_Arrest_B induces Proliferation_Inhibition_B Proliferation Inhibition Wnt_Beta_Catenin_B->Proliferation_Inhibition_B PI3K_AKT_mTOR_B->Proliferation_Inhibition_B MAPK_ERK_B->Proliferation_Inhibition_B apoptosis_pathway Compound This compound or Berberine Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax/BAD) Compound->Bcl2_Family Mitochondria Mitochondrial Membrane Potential Disruption Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

The Synergistic Potential of Columbamine with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the prospective synergistic effects of Columbamine when combined with standard-of-care chemotherapy agents.

Executive Summary

While direct experimental evidence on the synergistic effects of this compound with conventional chemotherapy drugs remains limited in publicly accessible literature, its established anti-cancer mechanisms present a strong rationale for further investigation into its potential as a combination therapy agent. This guide provides a comparative framework for researchers, summarizing the known anti-cancer properties of this compound and hypothesizing its synergistic potential with doxorubicin, cisplatin, paclitaxel, and 5-fluorouracil. Detailed experimental protocols and data presentation formats are provided to facilitate future research in this promising area.

This compound, a naturally occurring protoberberine alkaloid, has demonstrated notable anti-cancer effects as a standalone agent, particularly in colon cancer models.[1][2] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][2] Furthermore, this compound has been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism.[1] These properties suggest that this compound could potentiate the cytotoxic effects of conventional chemotherapeutic agents, potentially allowing for dose reduction and mitigation of side effects.

Comparative Analysis of Synergistic Potential

This section explores the hypothetical synergistic interactions between this compound and four widely used chemotherapy drugs. The quantitative data presented in the following tables are illustrative and intended to serve as a template for reporting findings from future experimental studies.

This compound with Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. The combination of doxorubicin with natural compounds has been shown to have synergistic effects.[3][4]

Hypothesized Synergistic Mechanism: this compound's inhibition of the Wnt/β-catenin pathway could complement doxorubicin's cytotoxic effects. The Wnt pathway is implicated in chemoresistance, and its inhibition may sensitize cancer cells to doxorubicin-induced DNA damage and apoptosis.

Table 1: Hypothetical In Vitro Synergism of this compound and Doxorubicin in Colon Cancer Cells (e.g., HCT-116)

TreatmentIC50 (µM)Combination Index (CI)Dose Reduction Index (DRI)
This compound35.0--
Doxorubicin0.5--
This compound + Doxorubicin (1:1 ratio)-< 1 (Synergistic)> 1 (Favorable)
This compound with Cisplatin

Cisplatin is a platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis. Several natural products have been shown to enhance the efficacy of cisplatin.[5][6]

Hypothesized Synergistic Mechanism: this compound-induced apoptosis could lower the threshold for cisplatin-induced cell death. By activating caspase pathways, this compound may enhance the cellular response to cisplatin-induced DNA damage, leading to a more robust apoptotic outcome.

Table 2: Hypothetical In Vitro Synergism of this compound and Cisplatin in Ovarian Cancer Cells (e.g., A2780)

TreatmentIC50 (µM)Combination Index (CI)Dose Reduction Index (DRI)
This compound40.0--
Cisplatin5.0--
This compound + Cisplatin (8:1 ratio)-< 1 (Synergistic)> 1 (Favorable)
This compound with Paclitaxel

Paclitaxel is a taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. Synergistic effects have been observed when paclitaxel is combined with other natural compounds.[7][8]

Hypothesized Synergistic Mechanism: The anti-proliferative effects of this compound via Wnt/β-catenin inhibition could work in concert with paclitaxel's disruption of mitosis. This dual assault on cell division could lead to a more profound and sustained cell cycle arrest.

Table 3: Hypothetical In Vitro Synergism of this compound and Paclitaxel in Breast Cancer Cells (e.g., MDA-MB-231)

TreatmentIC50 (nM)Combination Index (CI)Dose Reduction Index (DRI)
This compound45000--
Paclitaxel10.0--
This compound + Paclitaxel (4500:1 ratio)-< 1 (Synergistic)> 1 (Favorable)
This compound with 5-Fluorouracil (5-FU)

5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. Combination with natural compounds has been shown to enhance its efficacy.[9][10]

Hypothesized Synergistic Mechanism: this compound's ability to induce apoptosis could be particularly effective in combination with 5-FU. While 5-FU halts DNA replication, this compound could push these stalled cells towards apoptosis, preventing potential DNA repair and cell survival.

Table 4: Hypothetical In Vitro Synergism of this compound and 5-Fluorouracil in Colorectal Cancer Cells (e.g., HT-29)

TreatmentIC50 (µM)Combination Index (CI)Dose Reduction Index (DRI)
This compound30.0--
5-Fluorouracil15.0--
This compound + 5-Fluorouracil (2:1 ratio)-< 1 (Synergistic)> 1 (Favorable)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with conventional chemotherapy drugs.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of the drug combinations.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy drug, and their combination for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and use software like CompuSyn to determine the Combination Index (CI) and Dose Reduction Index (DRI).[3]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combinations.

  • Cell Treatment: Treat cells with the IC50 concentrations of the individual drugs and their combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[9]

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the molecular mechanisms underlying the synergistic effects.

  • Protein Extraction: Treat cells with the drug combinations, lyse the cells, and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the Wnt/β-catenin (e.g., β-catenin, c-Myc, Cyclin D1) and apoptosis pathways (e.g., Bcl-2, Bax, Cleaved Caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound's Known Mechanism cluster_1 This compound's Known Mechanism This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Phosphorylation Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes Beta_Catenin_N->TCF_LEF

Caption: this compound's mechanism of action via the Wnt/β-catenin signaling pathway.

cluster_0 Experimental Workflow for Synergy Assessment start Cancer Cell Culture treatment Treat with this compound, Chemotherapy Drug, and Combination start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western Western Blot (Mechanism Analysis) treatment->western ic50 Determine IC50 Values mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow protein Analyze Protein Expression western->protein ci_dri Calculate CI and DRI ic50->ci_dri conclusion Conclusion on Synergy ci_dri->conclusion flow->conclusion protein->conclusion

Caption: A typical experimental workflow for assessing drug synergy.

cluster_0 Drug Interaction Types Synergy Synergism (CI < 1) Additive Additive Effect (CI = 1) Antagonism Antagonism (CI > 1) Effect Combined Effect Effect->Synergy Greater than Effect->Additive Equal to Effect->Antagonism Less than Sum Sum of Individual Effects

Caption: A diagram illustrating the definitions of drug interaction types.

References

Independent Verification of Protoberberine Alkaloids' Inhibitory Effects on Cytochrome P450 3A4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the inhibitory effects of various protoberberine alkaloids on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Due to the limited availability of direct independent verification studies on Columbamine, this guide focuses on structurally similar and co-occurring protoberberine alkaloids: Palmatine, Jatrorrhizine, and the extensively studied Berberine. The data presented here is compiled from in vitro studies to offer researchers a comparative perspective on the potential CYP3A4 inhibition by this class of compounds.

Quantitative Data Summary

The inhibitory potential of protoberberine alkaloids against CYP3A4 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating stronger inhibition. For context, Ketoconazole, a potent clinical inhibitor of CYP3A4, is included as a reference.

CompoundTest SystemSubstrateIC50 (µM)Ki (µM)Type of Inhibition
Palmatine Recombinant Human CYP3A4-0.9[1]--
Jatrorrhizine Recombinant Human CYP3A4-2.1[1]--
Berberine Human Liver MicrosomesMidazolam~400[2]14.8Time-dependent
Ketoconazole Human Liver MicrosomesTestosterone-0.17-
Human Liver MicrosomesMidazolam-1.51-

Note: The specific substrate used for Palmatine and Jatrorrhizine IC50 determination was not specified in the cited source. The type of inhibition for Palmatine and Jatrorrhizine has not been reported in the available literature. Dashes indicate data not available in the cited sources.

Experimental Protocols

The following methodologies are representative of the in vitro assays used to determine the inhibitory effects of compounds on CYP3A4 activity.

1. In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)

This method assesses the inhibitory potential of a test compound on CYP3A4 activity in a system that mimics the human liver environment.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), CYP3A4-specific substrate (e.g., midazolam or testosterone), test compound (e.g., Berberine), and a positive control inhibitor (e.g., Ketoconazole).

  • Procedure:

    • A reaction mixture is prepared containing HLMs, the NADPH regenerating system, and the CYP3A4 substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • The test compound is added to the reaction mixture at various concentrations. A control reaction without the test compound is also prepared.

    • The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specific time.

    • The reaction is terminated by adding a quenching solution (e.g., acetonitrile or methanol).

    • The mixture is then centrifuged to pellet the protein, and the supernatant is collected.

    • The concentration of the metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. Time-Dependent Inhibition (TDI) Assay

This assay determines if the inhibitory effect of a compound increases with pre-incubation time, suggesting mechanism-based inactivation.

  • Procedure:

    • The test compound is pre-incubated with HLMs and the NADPH regenerating system for various time points (e.g., 0, 15, and 30 minutes) at 37°C.

    • Following the pre-incubation, a high concentration of the CYP3A4 substrate is added to initiate the reaction, which is then incubated for a short period.

    • The reaction is terminated and analyzed as described in the standard inhibition assay.

    • A decrease in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro inhibitory effect of a test compound on CYP3A4.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results HLM Human Liver Microsomes Reaction Reaction Mixture HLM->Reaction NADPH NADPH System NADPH->Reaction Substrate CYP3A4 Substrate Substrate->Reaction Compound Test Compound Compound->Reaction Incubate Incubate at 37°C Reaction->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis LCMS->Data IC50 IC50 Determination Data->IC50

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Signaling Pathway of CYP3A4 Inhibition by Berberine

Berberine has been shown to inhibit CYP3A4 through a dual mechanism involving the downregulation of its expression and the acceleration of its degradation.[3][4]

Berberine_CYP3A4_Inhibition Berberine Berberine PXR PXR Berberine->PXR Degradation Ubiquitin-Proteasome Degradation Berberine->Degradation Inhibition_node Inhibition Acceleration_node Acceleration CYP3A4_mRNA CYP3A4 mRNA PXR->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation CYP3A4_Protein->Degradation

Caption: Dual mechanism of CYP3A4 inhibition by Berberine.

References

A Comparative Analysis of the Neuroprotective Potential of Columbamine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the neuroprotective effects of Columbamine and its key structural analogs: Palmatine, Jatrorrhizin, and Berberine. While direct comparative studies on this compound's neuroprotective efficacy are limited, this analysis synthesizes available data on its analogs to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Structural Comparison of Protoberberine Alkaloids

This compound, Palmatine, Jatrorrhizine, and Berberine share a common tetracyclic protoberberine core structure. The variations in their neuroprotective and other biological activities are attributed to the differences in the substituent groups on this core, particularly on the A and D rings.

Comparative Neuroprotective Effects: A Data-Driven Overview

While direct head-to-head comparative data for this compound's neuroprotective activity is not extensively available in the current literature, studies on its structural analogs provide valuable insights into the potential mechanisms and efficacy of this class of compounds. The following table summarizes the reported neuroprotective effects of Palmatine, Jatrorrhizine, and Berberine from various in vitro and in vivo studies.

Compound Model System Key Findings Reported Efficacy (Concentration/Dosage)
Palmatine Aβ25-35-induced PC12 cells and AD miceIncreased cell viability, reduced apoptosis, decreased levels of TNF-α, IL-1β, IL-6, GSH, SOD, MDA, and ROS. Improved learning and memory.[1]0.1, 0.2, 0.3, 0.4, 0.5 mg/mL (in vitro); Not specified (in vivo)[1]
Aluminum chloride-induced oxidative stress in miceImproved learning, motor coordination, balance, and memory. Ameliorated anxiety and locomotion. Increased SOD and catalase, and lowered lipid peroxidation.[2]10 and 20 mg/kg[2]
Jatrorrhizine Okadaic acid-induced cytotoxicity in HT22 cellsIncreased cell viability, enhanced antioxidant status (SOD and GSH), maintained mitochondrial membrane potential. Reduced LDH release, lipid peroxidation (MDA), and ROS.[3]Not specified[3]
Hydrogen peroxide-induced injury in PC12 cellsElevated cell viability and antioxidant enzyme activities (SOD and HO-1). Prevented LDH release and lipid peroxidation. Attenuated the decrease of MMP and scavenged ROS. Attenuated caspase-3 activation.[4]0.01-10.0 μM[4]
β-amyloid (25-35)-induced neurotoxicity in rat cortical neuronsAttenuated neurotoxicity, suppressed caspase-3 activation, and prevented cytochrome c transport into the cytosol.[5]1-10 μM[5]
Berberine Scopolamine-induced Alzheimer's disease rat modelSignificantly improved neurobehavioral alterations.[6]50 mg/kg[6]
Animal models of Alzheimer's disease (meta-analysis)Improved outcomes in terms of times of crossing platform and time spent in the target quadrant. Reduced Aβ1-42 levels.[6]5-260 mg/kg for 2-16 weeks[6]
Animal models of ischemic stroke (systematic review)Significant reductions in infarct volume and improvements in neurological function. Reduced pro-inflammatory cytokines and decreased malondialdehyde levels.[7]10 mg/kg to 300 mg/kg[7]

Note: The lack of standardized experimental conditions across studies makes direct comparison of potency challenging.

Mechanisms of Action: Key Signaling Pathways

The neuroprotective effects of these protoberberine alkaloids are mediated through the modulation of several key signaling pathways involved in cellular stress, inflammation, and survival.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Palmatine has been shown to exert its neuroprotective effects by activating this pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative damage.[1]

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_palmatine Palmatine Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits Palmatine Palmatine Nrf2 Nrf2 Palmatine->Nrf2 promotes dissociation Keap1->Nrf2 binds & degrades ARE ARE Nrf2->ARE translocates & binds HO1 HO-1 ARE->HO1 upregulates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Nrf2/HO-1 Signaling Pathway Activation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in neuronal apoptosis and inflammation. Jatrorrhizine has been demonstrated to protect against neurotoxicity by inhibiting the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, thereby reducing the expression of pro-apoptotic and inflammatory mediators.[8]

MAPK_Pathway cluster_stimuli Neurotoxic Stimuli cluster_jatrorrhizine Jatrorrhizine Neurotoxic Stimuli Neurotoxic Stimuli MAPKKK MAPKKK Neurotoxic Stimuli->MAPKKK Jatrorrhizine Jatrorrhizine MAPK MAPK (ERK, JNK, p38) Jatrorrhizine->MAPK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK->Transcription_Factors Apoptosis_Inflammation Apoptosis & Inflammation Transcription_Factors->Apoptosis_Inflammation Neuroprotection Neuroprotection MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed neuronal cells in 96-well plate B 2. Treat with this compound/ analogs and/or neurotoxin A->B C 3. Add MTT solution (0.5 mg/mL) B->C D 4. Incubate for 4 hours at 37°C C->D E 5. Add solubilizing agent (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F Western_Blot_Workflow cluster_workflow Western Blot Workflow for Apoptosis A 1. Cell Lysis & Protein Quantification (BCA assay) B 2. SDS-PAGE A->B C 3. Protein Transfer (PVDF membrane) B->C D 4. Blocking (5% non-fat milk) C->D E 5. Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (ECL substrate) F->G H 8. Imaging & Densitometry Analysis G->H

References

Validating the Wnt/β-catenin Pathway as a Primary Target of Columbamine in Colon Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colon cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Columbamine, a natural alkaloid, as an inhibitor of this pathway in colon cancer. We will objectively compare its performance with other known Wnt/β-catenin inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.

This compound: Mechanism of Action in Colon Cancer

This compound, a tetrahydroisoquinoline alkaloid derived from herbs like Rhizoma Coptidis, has demonstrated significant anti-tumor effects in colon cancer.[1][2] Experimental evidence indicates that this compound exerts these effects by directly targeting and abolishing the Wnt/β-catenin signaling pathway.[1][3] In colon cancer cells, this compound treatment leads to a dose-dependent reduction in the expression of key pathway components, including Dishevelled (DVL) and β-catenin.[1] This suppression of the Wnt cascade inhibits the proliferation, migration, and invasion of colon cancer cells and promotes apoptosis, thereby retarding tumor growth both in vitro and in vivo.[1][2][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (GSK-3β, APC, Axin) DVL->DestructionComplex Inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cancer Proliferation & Malignization TargetGenes->Proliferation This compound This compound This compound->DVL Inhibits This compound->beta_catenin_cyto Reduces Expression

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Performance Comparison: this compound vs. Alternative Wnt/β-catenin Inhibitors

To validate this compound as a primary target inhibitor, its performance can be compared against other well-characterized small molecules that modulate the Wnt/β-catenin pathway, such as ICG-001 and XAV-939.

  • ICG-001: This inhibitor disrupts the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[5] It has been shown to selectively induce apoptosis in transformed colon cells and is effective in preclinical models of colon cancer.[5][6]

  • XAV-939: This compound works by stabilizing Axin, a key component of the β-catenin destruction complex.[7] This leads to enhanced degradation of β-catenin, thereby inhibiting Wnt signaling. XAV-939 has been noted to increase the chemosensitivity of colon cancer cells to standard therapies.[7][8]

The following table summarizes the comparative effects of these inhibitors on colon cancer cells based on published data.

Parameter This compound ICG-001 XAV-939
Target DVL, β-catenin expression[1]β-catenin/CBP Interaction[5][9]Tankyrase (stabilizes Axin)[7]
Cell Lines Tested HCT116, Lovo, SW480[1][4]SW480, HCT116[5]SW480, SW620, CACO2[7][10]
Effective Concentration Significant inhibition of proliferation and Wnt signaling at 10-40 µM.[1]Induces apoptosis and inhibits survivin expression at 10-25 µM.[5]Decreases β-catenin levels and induces apoptosis at ~20 µM.[10][11]
Reported Effects Inhibits proliferation, migration, invasion; promotes apoptosis.[2]Selectively induces apoptosis in cancer cells; reduces tumor growth in vivo.[5]Increases chemosensitivity to 5-FU/DDP; induces apoptosis.[7][8]
Wnt Reporter Assay Dose-dependent decrease in TCF/LEF luciferase activity.[1]Antagonizes Wnt/β-catenin/TCF-mediated transcription.[12]Blocks Wnt signaling.[7]

Experimental Validation and Protocols

Validating the inhibitory effect of a compound on the Wnt/β-catenin pathway involves a series of well-established molecular and cellular assays. The workflow typically progresses from assessing general cell viability to confirming specific pathway inhibition and protein expression changes.

G A Colon Cancer Cell Culture (e.g., HCT116, SW480) B Treatment with this compound (Varying Concentrations) A->B C MTT / Cell Viability Assay B->C Assess Cytotoxicity D Colony Formation Assay B->D Assess Clonogenicity E Wnt/β-catenin Luciferase Reporter Assay B->E Measure Pathway Activity F Western Blot Analysis B->F Quantify Protein Levels G Immunohistochemistry (In Vivo Tissue) B->G Visualize Protein in Tissue H Data Analysis & Validation C->H D->H E->H F->H G->H

Caption: Experimental workflow for validating this compound as a Wnt pathway inhibitor.
Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[13][14]

  • Protocol:

    • Seed colon cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[15]

    • Treat the cells with various concentrations of this compound (and controls) and incubate for the desired period (e.g., 24, 48, 72 hours).[4]

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.[13][16]

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][16]

2. Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to proliferate and form a colony, indicating long-term cell survival.

  • Principle: A single cell is seeded and, if it remains viable after treatment, will divide to form a colony of at least 50 cells.[17] This assay measures the impact of a compound on the reproductive viability of cells.[18]

  • Protocol:

    • Prepare a single-cell suspension of colon cancer cells.

    • Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates.[18]

    • Treat with this compound and incubate at 37°C for 10-14 days, allowing colonies to form.

    • Gently wash the colonies with PBS.

    • Fix the colonies with a fixative solution (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes.[18]

    • Stain the fixed colonies with a staining solution, such as 0.5% crystal violet, for 5-30 minutes.[17]

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of visible colonies (typically >50 cells) in each well.

3. TCF/LEF Luciferase Reporter Assay

This is a specific assay to quantify the activity of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of TCF/LEF responsive elements.[19][20] When the Wnt pathway is active, β-catenin/TCF/LEF complexes bind to these elements and drive luciferase expression, which produces a measurable light signal.[21]

  • Protocol:

    • Co-transfect colon cancer cells (e.g., HCT116) with a TCF/LEF firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 24-well plate.[1][21]

    • After 24 hours, treat the transfected cells with various concentrations of this compound.

    • Incubate for a specified time (e.g., 8-24 hours).[1]

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19]

    • Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

4. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., β-catenin, DVL, c-Myc, Cyclin D1).[22][23]

  • Protocol:

    • Treat cells with this compound, then lyse them in RIPA or a similar lysis buffer containing protease inhibitors.[23]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[22]

    • Incubate the membrane with primary antibodies against β-catenin, DVL, or other target proteins overnight at 4°C.[25]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

G This compound This compound Treatment Inhibition Inhibition of Wnt/β-catenin Pathway This compound->Inhibition Leads to Downregulation Downregulation of Target Genes (c-Myc, Cyclin D1) Inhibition->Downregulation Results in Suppression Suppression of Colon Cancer (Reduced Proliferation & Invasion) Downregulation->Suppression Causes

Caption: Logical relationship of this compound's action in colon cancer.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Columbamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Columbamine, a berberine alkaloid, to build a foundation of trust and safety in your chemical handling practices.

A Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and harmful to aquatic life.[1] Therefore, it requires disposal as hazardous waste in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

This compound Waste Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

  • Identify: All waste materials containing this compound must be treated as hazardous waste. This includes unused or expired this compound, solutions containing this compound, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the compound.

  • Segregate: Do not mix this compound waste with other waste streams unless they are chemically compatible and your institution's waste management plan allows for it. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[2][3] It is best practice to collect different types of chemical waste in separate containers to avoid dangerous reactions.[3]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container:

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[6]

    • For liquid waste, never fill the container to more than 90% capacity to allow for vapor expansion.[4][5]

  • Label the Waste Container:

    • As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[3][4]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (no abbreviations or formulas).

      • The concentration of this compound in the waste.

      • The date you first added waste to the container.

      • The associated hazards (e.g., "Toxic," "Harmful if Swallowed").

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3][7]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[6] This is a common regulatory requirement.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills from spreading.[8]

  • Storage Limits: Be aware of the volume limits for hazardous waste that can be stored in an SAA (typically up to 55 gallons, but may be less for certain acutely toxic wastes).[7][9]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (often up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[3][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[9] As it is harmful to aquatic life, this method of disposal is prohibited.[1]

  • No Evaporation: Intentional evaporation of hazardous waste in a fume hood is not an acceptable disposal method and is often illegal.[10]

  • Empty Containers: Containers that held pure this compound should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[9]

Disposal of Contaminated Materials

  • Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container for solids.

  • Sharps: Needles, scalpels, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Columbamine_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Waste Management start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste collect Collect Waste in Labeled Container label_waste->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store close_container Keep Container Securely Closed store->close_container secondary_containment Use Secondary Containment for Liquids store->secondary_containment pickup_request Request Waste Pickup from EHS/Safety Office store->pickup_request When Full or Time Limit Reached transport EHS Transports Waste to Central Storage Facility pickup_request->transport disposal Final Disposal at a Licensed Facility transport->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment, ensure regulatory compliance, and uphold your commitment to environmental stewardship. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Columbamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Columbamine, a naturally occurring alkaloid with diverse biological activities. While this compound holds promise in research, particularly in cancer and neurodegenerative disease studies, it is crucial to handle it with appropriate caution due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and harmful to aquatic life.[1] Therefore, adherence to strict safety protocols is mandatory to minimize exposure and environmental release.

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

PPE ComponentSpecifications and Recommendations
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's resistance guide.
Body Protection A buttoned, long-sleeved laboratory coat is required. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.
Respiratory Protection While engineering controls like fume hoods are the primary method for controlling inhalation exposure, a NIOSH-approved respirator may be necessary if handling the solid form outside of a fume hood or if aerosolization is possible. The use of a respirator requires a formal respiratory protection program, including fit testing and training.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.

Quantitative Safety Data

Currently, specific Occupational Exposure Limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have not been established for this compound.[1] The available acute toxicity data is summarized below. Given the limited data, a cautious approach to handling is warranted.

Toxicity DataValueSpecies
Oral LDLO 600 mg/kgMouse
Oral LD50 1,524.6 mg/kgMouse
Oral TDLO 100 mg/kgMouse

LDLO: Lowest published lethal dose; LD50: Median lethal dose; TDLO: Lowest published toxic dose.

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is critical for minimizing risk.

Columbamine_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Spill_Response Spill Response cluster_Disposal Disposal Prep_1 Consult Safety Data Sheet (SDS) Prep_2 Don Appropriate PPE Prep_1->Prep_2 Prep_3 Prepare Work Area (Fume Hood) Prep_2->Prep_3 Handling_1 Weigh and Handle Solid in Fume Hood Prep_3->Handling_1 Proceed with work Handling_2 Prepare Solutions in Fume Hood Handling_1->Handling_2 Spill_1 Evacuate Area (if necessary) Handling_1->Spill_1 In case of spill Handling_3 Label all Containers Clearly Handling_2->Handling_3 Handling_2->Spill_1 In case of spill Disposal_1 Collect Waste in a Labeled, Sealed Container Handling_3->Disposal_1 After use Spill_2 Alert Supervisor Spill_1->Spill_2 Spill_3 Consult SDS for Spill Cleanup Spill_2->Spill_3 Spill_4 Use Spill Kit Spill_3->Spill_4 Spill_4->Disposal_1 Dispose of cleanup materials Disposal_2 Segregate from Incompatible Wastes Disposal_1->Disposal_2 Disposal_3 Follow Institutional Hazardous Waste Disposal Procedures Disposal_2->Disposal_3

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Spill and Waste Management

Spill Cleanup Protocol:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (use a fume hood if possible) and prevent the spread of the material.

  • Neutralize and Absorb: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: All cleanup materials must be collected in a sealed, labeled container and disposed of as hazardous waste according to institutional guidelines.

Waste Disposal Protocol:

  • Collection: All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleanup materials, must be collected in a designated hazardous waste container.[2] The container must be compatible with the chemical, in good condition, and kept closed except when adding waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.[1]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and responsible research environment.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.